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  • Product: (S)-4-Cbz-thiomorpholine-3-carboxylic acid
  • CAS: 114580-19-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of N-Carbobenzyloxy-Thiomorpholine-3-Carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of the essential physicochemical properties of N-carbobenzyloxy-thiomorpholine-3-carboxylic...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a detailed exploration of the essential physicochemical properties of N-carbobenzyloxy-thiomorpholine-3-carboxylic acid (Cbz-TMC-OH), a heterocyclic amino acid derivative of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of the thiomorpholine scaffold and the widely utilized Cbz (Z) protecting group imparts a unique combination of structural and electronic features that influence its behavior in biological and chemical systems. This guide offers field-proven insights and methodologies for the synthesis, purification, and characterization of this compound, ensuring scientific integrity and reproducibility.

Introduction: A Scaffold of Interest in Drug Discovery

Thiomorpholine and its derivatives are recognized as valuable building blocks in the synthesis of novel therapeutic agents. The presence of the sulfur atom in the heterocyclic ring, compared to its oxo-analogue morpholine, can significantly alter key physicochemical parameters such as lipophilicity, metabolic stability, and hydrogen bonding capacity. When incorporated into a molecule, the thiomorpholine moiety can serve as a bioisosteric replacement for other cyclic systems, potentially improving pharmacokinetic and pharmacodynamic profiles.

The protection of the secondary amine with the carbobenzyloxy (Cbz) group is a common and robust strategy in peptide synthesis and the preparation of complex molecules. The Cbz group is stable under a variety of reaction conditions, yet can be removed under mild hydrogenolysis, making it an orthogonal protecting group to many acid- and base-labile moieties.[1][2] The introduction of the Cbz group also tends to increase the crystallinity of amino acid derivatives, which can facilitate their purification.[3][4]

This guide will systematically detail the synthesis of Cbz-TMC-OH and the experimental and computational approaches to determine its key physicochemical properties, including solubility, acidity (pKa), and lipophilicity (LogP). Furthermore, comprehensive spectroscopic data (NMR, IR, MS) for its characterization are presented and discussed.

Synthesis and Purification of Cbz-TMC-OH

The synthesis of Cbz-TMC-OH is most commonly achieved via the Schotten-Baumann reaction, a reliable method for the N-acylation of amines.[5] This involves the reaction of thiomorpholine-3-carboxylic acid with benzyl chloroformate under basic conditions.

Synthetic Protocol

Materials:

  • Thiomorpholine-3-carboxylic acid

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiomorpholine-3-carboxylic acid (1.0 equivalent) in a 2:1 mixture of 1 M Na₂CO₃ and saturated NaHCO₃ aqueous solution at 0-5 °C. This mixed base buffer system effectively maintains the pH between 8 and 10, which is optimal for the reaction and minimizes racemization.[3]

  • Addition of Cbz-Cl: To the vigorously stirred solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature is maintained below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate.

    • Acidify the aqueous layer to a pH of 2-3 with 1 M HCl at 0 °C.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude Cbz-TMC-OH can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield a white crystalline solid. The increased crystallinity imparted by the Cbz group often facilitates this purification step.[3][4]

Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Cbz Protection cluster_workup Work-up & Purification TMC Thiomorpholine-3-carboxylic acid Dissolve Dissolve at 0-5°C TMC->Dissolve Base Na2CO3/NaHCO3 solution Base->Dissolve Reaction Stir at RT for 4-6h Dissolve->Reaction CbzCl Benzyl Chloroformate CbzCl->Dissolve Add dropwise < 10°C Workup Acidify & Extract with EtOAc Reaction->Workup Purify Recrystallize Workup->Purify Final Cbz-TMC-OH (Pure) Purify->Final

Caption: Workflow for the synthesis of Cbz-TMC-OH.

Key Physicochemical Properties

The physicochemical properties of Cbz-TMC-OH are crucial for its application in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.

Tabulated Physicochemical Data
PropertyValueMethodReference
Molecular FormulaC₁₃H₁₅NO₄S--
Molecular Weight281.33 g/mol --
Melting PointNot experimentally determined for the Cbz-protected form. The unprotected thiomorpholine-3-carboxylic acid has a melting point of 270-278 °C.[6]DSC/Melting point apparatus-
pKa (Predicted)~2.09 (for the unprotected form)Computational[6]
LogP (Predicted)~-0.224 (for the unprotected form)Computational[7]
SolubilityData not available. Generally soluble in organic solvents like methanol, ethyl acetate, and dichloromethane. Limited solubility in water.Experimental-
Solubility

The solubility of a compound is a critical factor in its bioavailability and formulation. The Cbz group, with its aromatic ring, increases the lipophilicity of the molecule, generally leading to higher solubility in organic solvents and lower solubility in aqueous media compared to the unprotected amino acid.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

  • Preparation: Add an excess amount of Cbz-TMC-OH to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, methanol, ethyl acetate) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the concentration of the dissolved Cbz-TMC-OH using a suitable analytical method, such as HPLC with UV detection.

  • Calculation: The solubility is expressed in units of mg/mL or mol/L.

Acidity (pKa)

The pKa of the carboxylic acid moiety is a key determinant of the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with biological targets. The electron-withdrawing nature of the adjacent Cbz-protected nitrogen is expected to increase the acidity (lower the pKa) of the carboxylic acid compared to the unprotected form.

Experimental Protocol for pKa Determination (Potentiometric Titration):

  • Sample Preparation: Dissolve a precisely weighed amount of Cbz-TMC-OH in a known volume of a suitable solvent, typically a co-solvent system like water/methanol to ensure solubility.

  • Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point of the titration curve.[8][9]

G cluster_setup Setup cluster_process Measurement cluster_analysis Analysis Sample Dissolve Cbz-TMC-OH Titrate Titrate with standardized NaOH Sample->Titrate Titrator Calibrated pH meter & Titrator Titrator->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot Titration Curve Record->Plot pKa Determine pKa at half-equivalence Plot->pKa

Caption: Workflow for pKa determination by titration.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its membrane permeability and overall ADME properties. A higher LogP value indicates greater lipid solubility.

Experimental Protocol for LogP Determination (HPLC Method):

  • System Setup: Use a reverse-phase HPLC column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known LogP values and measure their retention times.

  • Sample Analysis: Inject a solution of Cbz-TMC-OH and measure its retention time.

  • Calculation: A linear relationship exists between the logarithm of the retention time (or capacity factor) and the LogP of the standard compounds. The LogP of Cbz-TMC-OH can be interpolated from this calibration curve.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the synthesized Cbz-TMC-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Cbz group (aromatic protons around 7.3 ppm and the benzylic CH₂ protons around 5.1 ppm), the thiomorpholine ring protons (typically in the range of 2.5-4.5 ppm), and the carboxylic acid proton (a broad singlet, typically >10 ppm, which is exchangeable with D₂O). Protons alpha to the carbonyl group are expected to be deshielded and resonate in the 2.0-3.0 ppm region.[10]

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Cbz group (~156 ppm), the aromatic carbons of the benzyl group (~128-136 ppm), the benzylic carbon (~67 ppm), the carboxylic acid carbonyl carbon (~170-180 ppm), and the carbons of the thiomorpholine ring.[11]

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • A strong C=O stretch from the carboxylic acid carbonyl, around 1700-1725 cm⁻¹.[12]

  • A strong C=O stretch from the carbamate (Cbz group) carbonyl, typically around 1680-1700 cm⁻¹.[13]

  • C-O stretching vibrations in the 1200-1300 cm⁻¹ region.

  • Aromatic C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For Cbz-TMC-OH (C₁₃H₁₅NO₄S), the expected monoisotopic mass is 281.0722 g/mol . Electrospray ionization (ESI) is a suitable technique, and the compound can be observed as the protonated molecule [M+H]⁺ (m/z 282.0795) or the deprotonated molecule [M-H]⁻ (m/z 280.0650).

Conclusion

This technical guide provides a comprehensive overview of the synthesis and key physicochemical properties of N-carbobenzyloxy-thiomorpholine-3-carboxylic acid. The methodologies and data presented herein serve as a valuable resource for researchers in medicinal chemistry and drug development. The strategic combination of the thiomorpholine scaffold and the Cbz protecting group results in a compound with distinct properties that can be leveraged in the design of novel therapeutics. The protocols outlined for synthesis and characterization are robust and can be readily implemented in a laboratory setting. Further experimental determination of the physicochemical properties of this specific molecule is encouraged to build upon the foundational information provided in this guide.

References

  • Suzuki, T., Tanaka III, K., Hashimoto, Y., Morita, N., & Tamura, O. (2020). Selective N-Protection of Amino Groups with O-Alkyl S-(Pyridin-2-yl)
  • Felpin, F.-X., & Fouquet, E. (2010). A Useful, Sustainable and Mild Protocol for the Hydrogenation of Alkenes, Alkynes and Benzyl Ethers with In Situ-Prepared Pd/C. Chemistry – A European Journal, 16(41), 12440-12445.
  • Abell, A. D., & Pehere, A. D. (2011). An improved large-scale procedure for the preparation of N-Cbz amino acids. Tetrahedron Letters, 52(13), 1493-1494.
  • Vedaraman, N., Gadkari, P., Manohar, B., Sandhya, K., Brunner, G., & Sankar, K. (2014). Solubility Modeling of N-CBZ Derivatised Amino Acids in Supercritical Carbon Dioxide.
  • ResearchGate. (2025). Synthesis, Characterization of New Carboxylic Acid-Containing Benzoxazine and Its Cocuring Behaviors with Bisoxazoline. Retrieved from [Link]

  • Buděšínský, M., & Hodr, J. (2021). Experimental lipophilicity scale for coded and noncoded amino acid residues. Organic & Biomolecular Chemistry, 19(30), 6614-6622.
  • The Complete Guide to Everything. (2020, August 12). How to find pKa and Ka from a Titration Curve [Video]. YouTube. [Link]

  • Van der Veken, P. (2013). Development of methods for the determination of pKa values. Pure and Applied Chemistry, 85(9), 1737-1753.
  • ResearchGate. (n.d.). Solubility of N-CBZ derivatised amino acids in supercritical carbon dioxide. Retrieved from [Link]

  • Carlson, C. (2018). Determination of Amino Acid Concentrations using HPLC. BCO-DMO. Retrieved from [Link]

  • Bakke, B. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylate. Retrieved from [Link]

  • Baghdad Science Journal. (2016).
  • Google Patents. (n.d.). US8357820B2 - Process for producing N-protected amino acid.
  • ResearchGate. (n.d.). Absolute pKa determination for carboxylic acids using density functional theory and the polarizable continuum model. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380.
  • LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved from [Link]

  • MDPI. (2021). High-Throughput Analysis of Amino Acids for Protein Quantification in Plant and Animal-Derived Samples Using High Resolution Mass Spectrometry. Metabolites, 11(12), 868.
  • MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2845.
  • ResearchGate. (2025). The influence of hydrolysis and derivatization on the determination of amino acid content and isotopic ratios in dual‐labeled (C, N) white clover. Retrieved from [Link]

  • PubChemLite. (n.d.). Thiomorpholine-3-carboxylic acid (C5H9NO2S). Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.
  • The Royal Society of Chemistry. (2017).
  • ResearchGate. (2025). (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved from [Link]

  • Indian Journal of Pure & Applied Physics. (2005). Density functional theory and FTIR spectroscopic study of carboxyl group. Indian Journal of Pure & Applied Physics, 43, 911-917.
  • OpenStax. (2023). 21.
  • Toth, G., et al. (2018). Synthesis of 3-O-Carboxyalkyl Morphine Derivatives and Characterization of Their Acid-Base Properties. Journal of Heterocyclic Chemistry, 55(1), 123-130.
  • PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry.
  • Chongqing Chemdad Co., Ltd. (n.d.). Thiomorpholine-3-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

(S)-4-Cbz-thiomorpholine-3-carboxylic acid CAS number and structure

An In-Depth Technical Guide to (S)-4-Cbz-thiomorpholine-3-carboxylic acid Executive Summary: This document provides a comprehensive technical overview of (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a chiral heterocyclic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (S)-4-Cbz-thiomorpholine-3-carboxylic acid

Executive Summary: This document provides a comprehensive technical overview of (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a chiral heterocyclic building block of significant interest in medicinal chemistry and drug development. As a constrained, non-natural amino acid analogue, it serves as a valuable scaffold for introducing specific conformational rigidity into peptide-based therapeutics and other complex molecules. This guide details its structural and physicochemical properties, outlines a robust synthetic strategy, explores its applications in drug discovery, and provides expected analytical characterization data. The content is tailored for researchers, scientists, and drug development professionals seeking to leverage this molecule in their synthetic and therapeutic programs.

Introduction: The Strategic Value of Constrained Scaffolds

In the landscape of modern drug discovery, the ability to control molecular conformation is paramount to achieving high potency and selectivity. (S)-4-Cbz-thiomorpholine-3-carboxylic acid emerges as a sophisticated building block designed to impart conformational constraint. Its structure is a hybrid of several key motifs:

  • Thiomorpholine Core: A six-membered saturated heterocycle containing both sulfur and nitrogen. The presence of the thioether linkage, compared to its oxo-analogue (morpholine), increases lipophilicity and can introduce unique metabolic profiles and protein-ligand interactions.

  • α-Amino Acid Moiety: The carboxylic acid at the C3 position adjacent to the ring nitrogen establishes it as a non-natural α-amino acid analogue. This allows for its incorporation into peptide chains using standard peptide synthesis methodologies.

  • Defined Stereochemistry: The (S)-configuration at the C3 chiral center is critical for creating stereochemically pure final compounds, a mandatory requirement for modern pharmaceuticals to ensure selective interaction with biological targets and minimize off-target effects.[1]

  • Cbz-Protecting Group: The benzyloxycarbonyl (Cbz) group on the ring nitrogen is a well-established protecting group in organic synthesis. Its stability under a wide range of conditions and its susceptibility to clean removal via hydrogenolysis make it an ideal choice for multi-step synthetic campaigns.

This combination of features makes (S)-4-Cbz-thiomorpholine-3-carboxylic acid a powerful tool for constructing peptidomimetics, modulating the pharmacokinetic properties of lead compounds, and exploring the chemical space of constrained heterocyclic scaffolds.[2] It is particularly relevant in the synthesis of novel therapeutic agents, potentially for indications such as neurological disorders where related thiomorpholine structures have shown promise.[1]

Structural and Physicochemical Profile

A thorough understanding of the molecule's fundamental properties is the foundation for its effective application.

Chemical Structure and Nomenclature

The structure features a thiomorpholine ring with a carboxyl group at the 3-position in the (S) configuration and a benzyloxycarbonyl (Cbz) protecting group attached to the nitrogen at the 4-position.

retrosynthesis target (S)-4-Cbz-thiomorpholine-3-carboxylic acid disconnection C-N Bond Formation (Carbamate Synthesis) target->disconnection precursor1 (S)-Thiomorpholine-3-carboxylic acid precursor2 Cbz-Cl (Benzyl Chloroformate) disconnection->precursor1 disconnection->precursor2

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Protocol: N-Protection via Schotten-Baumann Conditions

This protocol describes a standard method for the N-Cbz protection of an amino acid. The causality behind the chosen conditions is critical for success: an aqueous basic solution is used to deprotonate the carboxylic acid, enhancing its water solubility, and to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Materials:

  • (S)-Thiomorpholine-3-carboxylic acid

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

  • Dichloromethane (DCM) or Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve (S)-Thiomorpholine-3-carboxylic acid (1.0 eq) in a 1 M aqueous solution of sodium carbonate (2.5 eq) with stirring in a flask cooled to 0 °C in an ice bath. Rationale: The base deprotonates the amine to make it a more effective nucleophile and neutralizes the HCl byproduct.

  • Reagent Addition: Add Benzyl Chloroformate (1.1 eq) dropwise to the stirring solution, ensuring the temperature remains below 5 °C. Rationale: Slow, cold addition prevents side reactions and potential decomposition of the chloroformate.

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel. Wash the aqueous phase with dichloromethane (2 x volume) to remove any unreacted Cbz-Cl and benzyl alcohol. Rationale: This initial wash removes non-polar impurities.

  • Acidification: Cool the aqueous layer again to 0 °C and carefully acidify to pH 2 with 1 M HCl. The desired product should precipitate as a white solid or oil. Rationale: Protonation of the carboxylate renders the product less water-soluble, allowing for its extraction.

  • Work-up (Product Extraction): Extract the acidified aqueous layer with ethyl acetate or dichloromethane (3 x volume).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the final (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

This self-validating protocol includes clear checkpoints (TLC/LCMS) and purification steps to ensure the high purity required for subsequent applications.

Core Applications in Drug Discovery

The true value of this building block is realized when it is incorporated into a drug discovery campaign. Its primary role is to serve as a constrained dipeptide isostere or a conformationally restricted amino acid.

Rationale for Use as a Bioisostere
  • Peptidomimetic Design: Natural peptides often suffer from poor metabolic stability (due to protease degradation) and low oral bioavailability. Incorporating scaffolds like (S)-4-Cbz-thiomorpholine-3-carboxylic acid into a peptide sequence replaces a flexible residue with a rigid unit, protecting the adjacent peptide bonds from enzymatic cleavage and locking the backbone into a more defined, bioactive conformation. [2]* SAR Exploration: The thiomorpholine ring presents distinct vectors for substitution at the carbon and sulfur atoms (via oxidation to sulfoxide or sulfone), allowing for fine-tuning of steric bulk, polarity, and hydrogen bonding capacity during structure-activity relationship (SAR) studies.

Workflow Integration in a Medicinal Chemistry Program

This building block is typically introduced after a lead compound has been identified. The workflow illustrates how it is used to optimize the properties of an initial hit.

workflow cluster_0 Lead Generation cluster_1 Lead Optimization HTS High-Throughput Screen Lead_ID Initial Lead Identified (e.g., Flexible Peptide) HTS->Lead_ID Scaffold_Intro Introduce (S)-4-Cbz-TCA (via Peptide Synthesis) Lead_ID->Scaffold_Intro Library_Synth Synthesize Library of Constrained Analogues Scaffold_Intro->Library_Synth SAR_Study SAR by NMR, X-Ray, In-vitro Assays Library_Synth->SAR_Study SAR_Study->Library_Synth Iterative Design DMPK DMPK Profiling (Metabolic Stability, Permeability) SAR_Study->DMPK Candidate Optimized Preclinical Candidate DMPK->Candidate

Caption: Use of the building block in a drug discovery workflow.

Analytical and Spectroscopic Characterization

Rigorous analytical characterization is non-negotiable for any synthetic building block. The following data are predicted based on the known spectral properties of the constituent functional groups.

TechniqueExpected Observations
¹H NMR - Aromatic Protons (Cbz): Multiplet around 7.2-7.4 ppm (5H).- Benzyl Protons (Cbz): Singlet around 5.1-5.2 ppm (2H).- α-Proton (C3-H): Signal around 4.5-4.8 ppm (1H).- Thiomorpholine Ring Protons: Complex multiplets between 2.5-4.0 ppm.- Carboxylic Acid Proton: Very broad singlet >10 ppm (often not observed).
¹³C NMR - Carbonyl (Carboxylic Acid): ~170-175 ppm.- Carbonyl (Cbz): ~155-157 ppm.- Aromatic Carbons (Cbz): ~127-136 ppm.- α-Carbon (C3): ~55-60 ppm.- Benzyl Carbon (Cbz): ~67-69 ppm.- Thiomorpholine Ring Carbons: ~25-50 ppm.
IR Spectroscopy - O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.- C=O Stretch (Carboxylic Acid): ~1700-1725 cm⁻¹.- C=O Stretch (Carbamate): ~1680-1700 cm⁻¹.- C-O Stretch: ~1250 cm⁻¹.
Mass Spec (ESI-) Expected [M-H]⁻ ion at m/z 280.07.

Quality Control: The chemical purity should be assessed by HPLC (>95% is standard for building blocks). The enantiomeric purity (enantiomeric excess, or e.e.) must be confirmed using a suitable chiral HPLC method, with >99% e.e. being the required standard for pharmaceutical applications.

Safety and Handling

Based on GHS data for the parent compound, thiomorpholine-3-carboxylic acid, appropriate safety precautions are required. [3][4]

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [3][4]* Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Store in a cool, dry place away from incompatible materials.

Conclusion

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a high-value, strategically designed chemical building block for advanced applications in medicinal chemistry. Its constrained heterocyclic structure, combined with its identity as a protected non-natural amino acid, provides a reliable method for enhancing the drug-like properties of peptide-based and other therapeutic candidates. The straightforward and robust synthetic access, coupled with its versatile utility in lead optimization campaigns, establishes it as an essential tool for researchers and professionals dedicated to the development of next-generation therapeutics.

References

  • PubChem. Thiomorpholine-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Chem-Impex. (R)-Thiomorpholine-3-carboxylic acid. Chem-Impex International. Available from: [Link]

  • PubChem. Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Human Metabolome Database. Thiomorpholine 3-carboxylate (HMDB0059611). HMDB. Available from: [Link]

  • Science of Synthesis. Product Class 8: Thiocarboxylic S-Acids, Selenocarboxylic Se-Acids, Tellurocarboxylic Te-Acids, and Derivatives. Thieme. Available from: [Link]

  • PubChem. (3S)-4-(tert-Butoxycarbonyl)morpholine-3-carboxylic acid. National Center for Biotechnology Information. Available from: [Link]

  • Chem-Impex. (S)-4-Boc-morpholine-3-carboxylic acid. Chem-Impex International. Available from: [Link]

  • MDPI. A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. MDPI. Available from: [Link]

  • MDPI. Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. MDPI. Available from: [Link]

  • ResearchGate. Application to carboxylic acid-containing drugs and natural products. ResearchGate. Available from: [Link]

  • Kotha, S., Deodhar, D., & Khedkar, P. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry, 12(44), 9054-9091. Available from: [Link]

Sources

Foundational

The Synthesis of Chiral Thiomorpholine Derivatives: An In-depth Technical Guide

Abstract This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral thiomorpholine derivatives, a scaffold of significant interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the core strategies for the asymmetric synthesis of chiral thiomorpholine derivatives, a scaffold of significant interest in medicinal chemistry and drug development. Recognizing the critical role of stereochemistry in pharmacological activity, this document moves beyond rudimentary synthetic routes to offer an in-depth analysis of stereoselective methodologies. We will explore the causal factors influencing experimental design, from substrate control and chiral auxiliaries to cutting-edge organocatalytic and biocatalytic approaches. This guide is intended for researchers, scientists, and drug development professionals, offering both a conceptual framework and actionable, field-proven protocols to empower the synthesis of these valuable chiral heterocycles.

Introduction: The Thiomorpholine Scaffold in Modern Drug Discovery

The thiomorpholine moiety, a six-membered saturated heterocycle containing both sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including its ability to act as a hydrogen bond acceptor and its potential for metabolic oxidation at the sulfur atom, make it a valuable component in the design of novel therapeutic agents.[2] The replacement of a morpholine's oxygen with sulfur can significantly alter a compound's lipophilicity and metabolic profile, offering a powerful tool for fine-tuning pharmacokinetic and pharmacodynamic properties.

The importance of chirality in drug action is well-established, with different enantiomers of a chiral drug often exhibiting vastly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted thiomorpholines is a critical endeavor in modern drug discovery. This guide will detail several key asymmetric strategies to access these chiral building blocks.

Strategic Approaches to Chiral Thiomorpholine Synthesis

The synthesis of chiral thiomorpholines can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of strategy is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereochemical purity.

Organocatalytic Asymmetric Thia-Michael Addition-Cyclization

One of the most powerful and versatile methods for the synthesis of chiral thiomorpholin-3-ones involves a cascade reaction initiated by an asymmetric thia-Michael addition. This approach utilizes small organic molecules as chiral catalysts to create a stereocenter in an acyclic precursor, which then undergoes an intramolecular cyclization to form the thiomorpholine ring. Bifunctional thiourea catalysts have proven to be particularly effective in this transformation.

Mechanism and Rationale:

The success of this strategy hinges on the ability of the bifunctional catalyst to simultaneously activate both the nucleophile (thiol) and the electrophile (nitroalkene) through hydrogen bonding interactions. The thiourea moiety activates the nitroalkene, lowering its LUMO, while the tertiary amine base deprotonates the thiol, increasing its nucleophilicity. This dual activation occurs within a chiral pocket, directing the approach of the nucleophile to one face of the electrophile, thereby establishing the stereochemistry of the initial adduct. Subsequent reduction of the nitro group to an amine, followed by intramolecular aminolysis of the ester, yields the chiral thiomorpholin-3-one.

G cluster_activation Catalyst Activation Catalyst Bifunctional Thiourea Catalyst Nitroalkene Nitroalkene (Electrophile) Catalyst->Nitroalkene H-Bond Activation Thiol Thiol (Nucleophile) Catalyst->Thiol Deprotonation Michael_Adduct Chiral Thia-Michael Adduct Amino_Ester Amino Ester Intermediate Michael_Adduct->Amino_Ester Nitro Reduction Thiomorpholinone Chiral Thiomorpholin-3-one Amino_Ester->Thiomorpholinone Intramolecular Cyclization

Figure 1: Organocatalytic Asymmetric Thia-Michael Addition-Cyclization Workflow.

Biocatalytic Asymmetric Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. In the context of thiomorpholines, imine reductases (IREDs) have been successfully employed for the asymmetric reduction of prochiral 3,6-dihydro-2H-1,4-thiazine precursors.[3][4] This method provides access to 3-substituted chiral thiomorpholines with excellent enantioselectivity.

Mechanism and Rationale:

The process begins with the synthesis of a 3,6-dihydro-2H-1,4-thiazine, which contains an endocyclic imine. This substrate is then introduced to a biocatalytic system containing an imine reductase, a cofactor (typically NADPH), and a cofactor regeneration system (e.g., glucose dehydrogenase/glucose).[3] The IRED, with its precisely shaped chiral active site, selectively delivers a hydride from NADPH to one face of the imine, leading to the formation of a single enantiomer of the thiomorpholine product. The cofactor regeneration system is crucial for making the process economically viable on a larger scale.

G cluster_synthesis Substrate Synthesis cluster_biocatalysis Biocatalytic Reduction cluster_regeneration Cofactor Regeneration Precursor 3,6-Dihydro-2H-1,4-thiazine (Prochiral Imine) IRED Imine Reductase (IRED) Product Chiral Thiomorpholine IRED->Product Asymmetric Reduction NADP NADP+ NADPH NADPH (Hydride Source) NADPH->IRED Hydride Transfer GDH Glucose Dehydrogenase (GDH) NADP->GDH GDH->NADPH Regeneration Glucose Glucose Glucose->GDH

Figure 2: Biocatalytic Asymmetric Reduction Workflow.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry.[5] In this approach, a chiral molecule is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. While this method involves additional synthetic steps for attachment and removal of the auxiliary, it is often highly predictable and effective. For thiomorpholine synthesis, chiral auxiliaries can be employed in various cyclization strategies.

General Workflow:

  • Attachment: A prochiral substrate is covalently linked to a chiral auxiliary.

  • Diastereoselective Transformation: The key bond-forming reaction (e.g., cyclization) is performed, where the steric and electronic properties of the auxiliary direct the formation of one diastereomer over the other.

  • Cleavage: The chiral auxiliary is removed to yield the enantiomerically enriched thiomorpholine derivative.

While specific examples directly applying this to thiomorpholine synthesis are less common in recent literature compared to catalytic methods, the principles are well-established and can be adapted from the synthesis of other chiral heterocycles.

Data Presentation: A Comparative Analysis of Synthetic Methods

The following table summarizes the performance of the discussed synthetic strategies for representative chiral thiomorpholine derivatives.

MethodTarget ScaffoldCatalyst/AuxiliaryYield (%)ee (%)Reference(s)
Organocatalytic Thia-Michael6-Aryl-thiomorpholin-3-oneChiral Bifunctional ThioureaGoodup to 95[6][7]
Biocatalytic Reduction3-Aryl-thiomorpholineImine Reductase (IRED)Highup to 99[3][4]
Metal-Catalyzed Asymmetric Reduction3-Substituted ThiomorpholineRu-complex (conceptual, adapted from morpholine)Good>95[8]

Experimental Protocols

The following protocols are provided as representative examples of the synthetic methodologies discussed.

Protocol 1: Organocatalytic Synthesis of Chiral 6-Substituted Thiomorpholin-3-ones

This protocol is adapted from the work of Belavagi et al. and describes the synthesis of chiral 6-substituted thiomorpholin-3-ones via an asymmetric thia-Michael addition followed by intramolecular reductive cyclization.[6]

Step A: Asymmetric Thia-Michael Addition

  • To a solution of the aryl/heteroaryl nitroalkene (1.0 mmol) in toluene (2.0 mL) at room temperature, add the chiral bifunctional thiourea catalyst (0.1 mmol, 10 mol%).

  • Stir the mixture for 5 minutes.

  • Add methyl 2-mercaptoacetate (1.2 mmol) and continue stirring at room temperature.

  • Monitor the reaction by TLC until completion (typically 12-24 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the chiral thia-Michael adduct.

Step B: Intramolecular Reductive Cyclization

  • Dissolve the purified thia-Michael adduct (1.0 mmol) in methanol (10 mL).

  • Add a catalytic amount of Raney Nickel (approx. 50% slurry in water).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite and wash with methanol.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product is the chiral 6-substituted thiomorpholin-3-one, which can be further purified by crystallization or column chromatography if necessary.

Protocol 2: Biocatalytic Reduction of a 3,6-Dihydro-2H-1,4-thiazine

This protocol is based on the work by Nonnhoff et al. for the enantioselective synthesis of a chiral thiomorpholine using an imine reductase.[3][4]

  • Reaction Setup: In a 2 mL Eppendorf tube, prepare a 1 mL reaction mixture containing:

    • HEPES buffer (50 mM, pH 7.5)

    • 3,6-Dihydro-2H-1,4-thiazine substrate (10 mM)

    • Imine Reductase (IRED) solution (e.g., 1 mg/mL)

    • NADP+ (1 mM)

    • Glucose (100 mM)

    • Glucose Dehydrogenase (GDH) (e.g., 2 U/mL)

  • Incubation: Place the sealed tube in a thermoshaker and incubate at 30 °C with shaking (e.g., 700 rpm) for 24 hours.

  • Work-up:

    • Add an equal volume of ethyl acetate (1 mL) to the reaction mixture.

    • Vortex thoroughly for 1 minute to extract the product.

    • Centrifuge to separate the phases.

    • Carefully transfer the organic (upper) layer to a clean vial.

  • Analysis:

    • Dry the organic extract over anhydrous sodium sulfate.

    • Analyze the sample by chiral HPLC or GC to determine the conversion and enantiomeric excess (ee%).

Conclusion and Future Outlook

The synthesis of chiral thiomorpholine derivatives has seen significant advancements, moving from classical methods to highly efficient and selective catalytic strategies. Organocatalysis and biocatalysis, in particular, have emerged as powerful tools for the construction of these valuable scaffolds with high enantiopurity. The choice of synthetic route will ultimately depend on the specific target molecule, desired scale of production, and available resources.

Future developments in this field will likely focus on expanding the substrate scope of existing catalytic systems, developing novel catalysts with even higher activity and selectivity, and integrating these methods into one-pot or flow chemistry processes to further enhance efficiency and sustainability. The continued exploration of new synthetic methodologies will undoubtedly facilitate the discovery and development of next-generation therapeutics incorporating the chiral thiomorpholine motif.

References

  • Schafer, L. L., et al. (2015). Catalytic Asymmetric Synthesis of Morpholines. The Journal of Organic Chemistry. Available at: [Link]

  • Tang, W., et al. (2020). Construction of Sulfur(IV)‐Chiral Six‐Membered Heterocycles by Pd‐Catalyzed Asymmetric (4+2) Dipolar Cyclization. Angewandte Chemie International Edition. Available at: [Link]

  • Nonnhoff, J., Stammler, H.-G., & Gröger, H. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. The Journal of Organic Chemistry, 87(17), 11369–11378. Available at: [Link]

  • Feng, X., et al. (2019). Recent advances in rhodium-catalyzed asymmetric synthesis of heterocycles. Organic & Biomolecular Chemistry. Available at: [Link]

  • Nonnhoff, J., Stammler, H. G., & Gröger, H. (2022). Enantioselective Synthesis of Thiomorpholines through Biocatalytic Reduction of 3,6-Dihydro-2H-1,4-thiazines Using Imine Reductases. PubMed. Available at: [Link]

  • Belavagi, N. S., et al. (2015). Enantioselective Synthesis of 6-Substituted Thiomorpholin-3-ones via Asymmetric Thia-Michael Addition Reactions Using Chiral Bifunctional Thiourea Catalysts Followed by Intramolecular Reductive Cyclization. ResearchGate. Available at: [Link]_

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Zhang, W., et al. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-272. Available at: [Link]

  • Frontiers Media S.A. (2023). Editorial: Six-membered heterocycles: their synthesis and bio applications. Frontiers in Chemistry. Available at: [Link]

  • Zhang, J., et al. (2017). Rhodium-Catalyzed Asymmetric Synthesis of β-Branched Amides. PubMed. Available at: [Link]

  • Goyal, S. (2017). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit. Available at: [Link]

  • Panchamukhi, S. I. (n.d.). Shridhar Ishwarchandra Panchamukhi PhD Organic Chemistry Karnatak University. ResearchGate. Available at: [Link]

  • Nonnhoff, J. (n.d.). Jannis Nonnhoff Master of Science PhD at Bielefeld University. ResearchGate. Available at: [Link]

  • The Journal of Organic Chemistry Vol. 87 No. 17. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia. Available at: [Link]

  • MDPI. (2017). Cu(II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand. MDPI. Available at: [Link]

  • Feng, X., et al. (2020). Asymmetric Catalytic (2+1) Cycloaddition of Thioketones to Synthesize Tetrasubstituted Thiiranes. ResearchGate. Available at: [Link]

  • Li, H., et al. (2010). Enantioselective Enolate Protonation in Sulfa–Michael Addition to α-Substituted N-Acryloyloxazolidin-2-ones with Bifunctional Organocatalyst. ACS Publications. Available at: [Link]

  • El-iti, G. A. M., et al. (2018). Synthesis of sulfur-containing heterocycles via ring enlargement. PubMed. Available at: [Link]

  • Frost, J. R., et al. (2010). Asymmetric Synthesis of β-Substituted γ-Lactams via Rhodium/Diene-Catalyzed 1,4-Additions: Application to the Synthesis of (R)-Baclofen and (R)-Rolipram. ACS Figshare. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of S-Heterocycles. Organic Chemistry Portal. Available at: [Link]

  • Pattillo, M. A. H., et al. (2021). Systematic Parameter Determination Aimed at a Catalyst-Controlled Asymmetric Rh(I)-Catalyzed Pauson–Khand Reaction. National Institutes of Health. Available at: [Link]

  • Moser, R., et al. (2018). Asymmetric copper-catalyzed conjugate additions of organometallic reagents in the syntheses of natural compounds and pharmaceuticals. Royal Society of Chemistry. Available at: [Link]

  • Gröger, H. (n.d.). Harald GRÖGER. ResearchGate. Available at: [Link]

  • Belavagi, N. S., et al. (2015). Asymmetric Michael Addition of Arylthiols to α,β-Unsaturated Carbonyl Compounds Catalyzed by Bifunctional Organocatalysts. ResearchGate. Available at: [Link]

  • Saeed, A., & Abbas, N. (2021). Sulfur-Nitrogen Heterocycles. MDPI. Available at: [Link]

  • Franzén, J., et al. (2012). Mukaiyama–Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17–C28 Fragment of Pectenotoxins. ACS Publications. Available at: [Link]

  • Porta, A., et al. (2016). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Available at: [Link]

  • Feng, X., et al. (2021). Asymmetric synthesis of dihydro-1,3-dioxepines by Rh(ii)/Sm(iii) relay catalytic three-component tandem [4 + 3]-cycloaddition. National Institutes of Health. Available at: [Link]

  • Li, B., et al. (2023). Asymmetric Rh-Catalyzed Synthesis of Dihydronicotinamides. National Institutes of Health. Available at: [Link]

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  • Takemoto, Y., et al. (2009). Catalytic Asymmetric Conjugate Addition of Simple Alkyl Thiols to α,β-Unsaturated N-Acylated Oxazolidin-2-ones with Bifunctional Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Franzén, J., et al. (2012). Mukaiyama-Michael Reactions with Acrolein and Methacrolein: A Catalytic Enantioselective Synthesis of the C17-C28 Fragment of Pectenotoxins. ResearchGate. Available at: [Link]

  • Zhu, S., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. National Institutes of Health. Available at: [Link]

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Exploratory

An In-depth Technical Guide to the Spectroscopic Data of (S)-4-Cbz-thiomorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the expected spectroscopic data for (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a chiral building block with...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic data for (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a chiral building block with significant potential in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to offer not just raw data, but a deeper understanding of the underlying principles and experimental considerations for the structural elucidation of this molecule.

Introduction

(S)-4-Cbz-thiomorpholine-3-carboxylic acid belongs to a class of heterocyclic compounds that are of growing interest in the pharmaceutical industry. The thiomorpholine scaffold is a sulfur-containing analog of morpholine and is recognized for its ability to impart unique physicochemical properties to bioactive molecules, including improved metabolic stability and lipophilicity. The presence of the carbobenzyloxy (Cbz) protecting group on the nitrogen atom allows for controlled synthetic manipulations, making it a valuable intermediate in the synthesis of complex molecular architectures. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of this compound, which are critical aspects in the drug discovery and development pipeline.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for (S)-4-Cbz-thiomorpholine-3-carboxylic acid. The rationale behind the expected spectral features will be discussed in detail, providing a framework for researchers to interpret their own experimental data.

Predicted Spectroscopic Data

The following sections outline the anticipated spectroscopic data for (S)-4-Cbz-thiomorpholine-3-carboxylic acid. These predictions are based on the known spectral characteristics of the thiomorpholine-3-carboxylic acid core and the carbobenzyloxy (Cbz) protecting group.

The ¹H NMR spectrum is expected to provide key information about the proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl groups, the sulfur atom, and the aromatic ring of the Cbz group.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Carboxylic Acid (-COOH)10.0 - 13.0Broad Singlet1H-
Aromatic (C₆H₅)7.2 - 7.4Multiplet5H-
Benzylic (-CH₂-Ph)~5.1Singlet2H-
H-3 (α-proton)4.5 - 4.8Doublet of Doublets1HVaries
Thiomorpholine Ring Protons2.8 - 4.2Multiplets6HVaries

Causality Behind Predicted Shifts:

  • Carboxylic Acid Proton: The proton of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms and is expected to appear as a broad singlet in the downfield region of the spectrum.

  • Aromatic Protons: The five protons of the phenyl ring in the Cbz group will resonate in the aromatic region, typically as a complex multiplet.

  • Benzylic Protons: The two protons of the benzylic methylene group in the Cbz moiety are chemically equivalent and are expected to appear as a singlet.

  • Alpha-Proton (H-3): The proton at the chiral center (C-3) is adjacent to the electron-withdrawing carboxylic acid and the nitrogen atom of the ring, leading to a downfield shift. Its multiplicity will be a doublet of doublets due to coupling with the adjacent methylene protons.

  • Thiomorpholine Ring Protons: The remaining six protons of the thiomorpholine ring will exhibit complex splitting patterns in the aliphatic region of the spectrum due to diastereotopicity and coupling with each other.

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid Carbonyl (-COOH)170 - 175
Cbz Carbonyl (-O-C=O)155 - 157
Aromatic (C₆H₅)127 - 137
Benzylic (-CH₂-Ph)66 - 68
C-3 (α-carbon)55 - 60
Thiomorpholine Ring Carbons25 - 50

Expert Insights on ¹³C Resonances:

  • Carbonyl Carbons: The two carbonyl carbons (from the carboxylic acid and the Cbz group) will be the most downfield signals due to the strong deshielding effect of the attached oxygen atoms.

  • Aromatic Carbons: The carbons of the phenyl ring will appear in the typical aromatic region.

  • Benzylic and Alpha-Carbons: The benzylic carbon of the Cbz group and the α-carbon (C-3) of the thiomorpholine ring are attached to electronegative atoms (oxygen and nitrogen, respectively), causing them to resonate at a higher chemical shift compared to the other aliphatic carbons.

  • Thiomorpholine Ring Carbons: The remaining carbons of the thiomorpholine ring will be found in the upfield region of the spectrum.

The IR spectrum is particularly useful for identifying the presence of key functional groups.

Table 3: Predicted IR Absorption Frequencies

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 3000Medium
C=O Stretch (Carboxylic Acid)1700 - 1725Strong
C=O Stretch (Carbamate - Cbz)1680 - 1700Strong
C-N Stretch1200 - 1350Medium
C-O Stretch1000 - 1300Strong

Trustworthiness of IR Assignments:

The presence of a very broad absorption in the O-H stretching region, coupled with two distinct and strong carbonyl peaks, provides a highly reliable diagnostic for the presence of a Cbz-protected carboxylic acid. The C=O stretch of the carboxylic acid typically appears at a higher wavenumber than that of the carbamate.[1]

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

  • Expected Molecular Ion (M⁺): For C₁₃H₁₅NO₄S, the exact mass is approximately 297.07 g/mol . In electrospray ionization (ESI), one would expect to observe the protonated molecule [M+H]⁺ at m/z 298.08 or the sodiated adduct [M+Na]⁺ at m/z 320.06.

  • Key Fragmentation Patterns: A characteristic fragmentation would be the loss of the benzyl group (C₇H₇, 91 Da) or the entire Cbz group. The loss of CO₂ (44 Da) from the carboxylic acid is also a common fragmentation pathway.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

  • Sample Preparation: Dissolve 5-10 mg of (S)-4-Cbz-thiomorpholine-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the carboxylic acid proton.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio (typically several hundred to thousands), using a proton-decoupled pulse sequence.

  • Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak.

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the most common and convenient method.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

  • Instrument Parameters:

    • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹ is generally sufficient.

    • Scans: Co-add at least 16 scans to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation:

    • Ionization Source: Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and [M+Na]⁺ ions. If desired, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data for structural confirmation.

Visualizations

Caption: 2D structure of (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (S)-4-Cbz-thiomorpholine- 3-carboxylic acid NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for the spectroscopic characterization of the target compound.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of (S)-4-Cbz-thiomorpholine-3-carboxylic acid. By understanding the expected NMR, IR, and MS data, researchers can confidently verify the structure and purity of their synthesized material, which is a critical step in advancing drug discovery and development programs that utilize this versatile building block. The provided protocols and interpretations are designed to be a practical resource for scientists in the field, ensuring data integrity and facilitating the progression of their research.

References

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Foundational

The Enduring Cornerstone: A Technical Guide to the Role of the Carboxybenzyl (Cbz) Protecting Group in Amino Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The advent of the Carboxybenzyl (Cbz or Z) protecting group represents a watershed moment in the history of chemical bi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The advent of the Carboxybenzyl (Cbz or Z) protecting group represents a watershed moment in the history of chemical biology. Introduced by Max Bergmann and Leonidas Zervas in 1932, it provided the first robust and reliable method for the stepwise synthesis of peptides, transforming the field from one of uncontrolled polymerizations to precise molecular construction.[1][2] This guide provides an in-depth technical analysis of the Cbz group's role in amino acid chemistry, intended for researchers, scientists, and drug development professionals. We will dissect the mechanistic underpinnings of its application, provide field-proven experimental protocols, and explore its strategic deployment alongside other protecting groups in the synthesis of complex molecular architectures.

The Genesis of Controlled Peptide Synthesis: Overcoming Synthetic Chaos

Prior to the 1930s, the synthesis of peptides—chains of amino acids—was a formidable challenge. The primary obstacle was the bifunctional nature of amino acids themselves. Possessing both a nucleophilic amino group (-NH₂) and an electrophilic carboxylic acid group (-COOH), attempts to form a peptide bond between two different amino acids invariably led to a chaotic mixture of oligomers and polymers.[1] The critical need was for a molecular "mask" or "protecting group" that could temporarily and reversibly render the amino group of one amino acid inert while its carboxyl group was activated for coupling.

Bergmann and Zervas's introduction of the carboxybenzyl group provided this elegant solution.[1][3] By converting the highly reactive amine into a significantly less nucleophilic carbamate, they could achieve selective C-terminal activation and controlled peptide bond formation without the risk of self-polymerization.[1] This innovation laid the foundational principles for modern peptide synthesis and remains a cornerstone of the field.

The Carboxybenzyl (Cbz) Group: Core Principles

Chemical Structure and Mechanistic Rationale

The Cbz group is a benzyloxycarbonyl moiety. Its efficacy stems from the electronic nature of the carbamate it forms with the amino group. The lone pair of the nitrogen atom is delocalized into the adjacent carbonyl group, drastically reducing its nucleophilicity and preventing it from engaging in unwanted side reactions during peptide coupling.

G cluster_2 AminoAcid H₂NCOOH ProtectedAA ONHCOOH∥O AminoAcid->ProtectedAA + Cbz-Cl (Base) CbzCl OCl∥O

// Nodes AA [label="Amino Acid (H₂N-CHR-COOH)"]; CbzCl [label="Benzyl Chloroformate (Cbz-Cl)"]; Base [label="Base (e.g., Na₂CO₃)"]; ProtectedAA [label="Cbz-Protected Amino Acid"]; HCl [label="HCl"];

// Invisible nodes for layout invis1 [shape=point, width=0]; invis2 [shape=point, width=0];

// Edges AA -> invis1 [arrowhead=none]; CbzCl -> invis1 [arrowhead=none]; Base -> invis1 [arrowhead=none, style=invis];

invis1 -> ProtectedAA [label="Protection\n(Schotten-Baumann)"]; invis1 -> HCl;

// Rank alignment {rank=same; AA; CbzCl; Base} {rank=same; ProtectedAA; HCl} ] } } G [ graph [ layout = "dot" rankdir = "LR" splines=true nodesep=0.5 ranksep=1.5 fontname="Arial" fontsize="12" fontcolor="#202124" bgcolor="#FFFFFF" ]; node [ shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize="12", fontcolor="#202124" ]; edge [ arrowsize=0.8 fontname="Arial" fontsize="10" color="#5F6368" ];

// Nodes Reactants [label="Amino Acid + Benzyl Chloroformate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products [label="Cbz-Protected Amino Acid + HCl", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Aqueous Base\n(e.g., Na₂CO₃)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Reactants -> Products [label=" Nucleophilic Acyl Substitution "]; Base -> Reactants [label=" Neutralizes HCl byproduct " arrowhead=tee, style=dashed];

] } } G { graph [ layout = "dot", rankdir = "LR", splines = true, nodesep = 0.6, ranksep = 1.5, fontname = "Arial", fontsize = "12", fontcolor = "#202124", bgcolor = "#FFFFFF", size = "7.6, 3.5!" ]; node [ shape = "box", style = "filled", fontname = "Arial", fontsize = "12", fontcolor = "#202124", fillcolor = "#F1F3F4" ]; edge [ arrowsize = 0.8, fontname = "Arial", fontsize = "10", color = "#5F6368" ];

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// Invisible node for better arrow placement dummy [shape=point, width=0, height=0]; reactants -> dummy [arrowhead=none, style=invis]; dummy -> byproduct [label=" + ", arrowhead=none];

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// Edges reactants -> products [label=" Schotten-Baumann\nConditions "]; base -> reactants:f0 [label=" Deprotonates\nAmine ", style=dashed, arrowhead=none];

} }

Cbz_Protection reactants Amino Acid (R-NH₂) + Benzyl Chloroformate products Cbz-Protected Amino Acid (R-NH-Cbz) reactants->products Protection Reaction dummy byproduct HCl base Aqueous Base (e.g., Na₂CO₃) base->dummy Neutralizes HCl dummy->byproduct +

Caption: General schematic for the Cbz protection of an amino group.

Key Physicochemical Characteristics

The success of the Cbz group is rooted in a combination of critical attributes:

  • Robust Stability: Cbz-protected amines are exceptionally stable across a wide range of reaction conditions, including those used for peptide coupling, and mildly acidic or basic media.[1] This stability provides chemists with significant flexibility in multi-step syntheses.

  • Ease of Introduction: The protection reaction with benzyl chloroformate (Cbz-Cl) is typically high-yielding and proceeds under mild, well-established conditions.[1][]

  • Facile, Orthogonal Removal: The Cbz group is most commonly and cleanly removed by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[2][3] This method is exceptionally mild and operates at neutral pH, preserving other sensitive functional groups.[3] This unique cleavage condition makes it orthogonal to acid-labile groups like tert-butyloxycarbonyl (Boc) and base-labile groups like 9-fluorenylmethyloxycarbonyl (Fmoc).[1][5]

  • Crystallinity: The introduction of the Cbz group often induces crystallization in the protected amino acid or peptide fragment.[][6] This is a significant practical advantage, as it facilitates purification by simple recrystallization, avoiding the need for chromatography.

Methodologies in Cbz Chemistry: A Practical Guide

A deep understanding of the practical aspects of Cbz protection and deprotection is paramount for successful synthesis. The following sections provide detailed, validated protocols and explain the causality behind critical experimental parameters.

Protection of Amino Acids: The Schotten-Baumann Protocol

The most common method for introducing a Cbz group is the Schotten-Baumann reaction, which involves the acylation of the amino acid with benzyl chloroformate under aqueous alkaline conditions.[1][6]

Causality Behind Experimental Choices:

  • Base (e.g., Na₂CO₃, NaHCO₃): The base serves two critical functions. First, it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[1] Second, and more importantly, it maintains a specific pH range (typically 8-10).[6]

  • pH Control: This is the most critical parameter. If the pH is too low, the free amine will be protonated (R-NH₃⁺), rendering it non-nucleophilic and halting the reaction. If the pH is too high, two deleterious side reactions can occur: hydrolysis of the benzyl chloroformate reagent and, crucially, racemization of the chiral amino acid center.[6]

  • Temperature: The reaction is initiated at low temperatures (0-5 °C) to control the initial exotherm and minimize side reactions.

Detailed Experimental Protocol: Cbz-Protection of L-Alanine

This protocol is a self-validating system, where proper execution ensures high yield and purity.

  • Dissolution: In a flask equipped for vigorous stirring, dissolve L-Alanine (1.0 eq.) in a 1 M aqueous solution of sodium carbonate (2.5 eq.). Cool the solution to 0-5 °C in an ice bath.

  • Reagent Addition: Add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise to the stirred solution. The key is a slow addition rate to maintain the low temperature and allow the pH to remain stable.

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Progress can be monitored by TLC.

  • Work-up (Extraction): Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol byproduct.

  • Acidification & Isolation: Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. The Cbz-protected alanine, being less water-soluble, will precipitate out or can be extracted.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Cbz-L-Alanine, typically as a white crystalline solid.[1]

Deprotection of Cbz-Protected Amines

The removal of the Cbz group regenerates the free amine, allowing for the next step in the synthesis.

Catalytic Hydrogenolysis: The Gold Standard

This is the most widely used and mildest method for Cbz deprotection.[3][6] The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically supported on carbon (Pd/C). The byproducts are toluene and carbon dioxide, which are volatile and easily removed.[2]

Causality Behind Experimental Choices:

  • Catalyst (Pd/C): Palladium on carbon is a highly efficient heterogeneous catalyst for this transformation. The catalyst loading is typically 5-10 mol%.

  • Hydrogen Source: This can be hydrogen gas (H₂), often delivered via a balloon or a pressurized reactor, or a transfer hydrogenation reagent like 1,4-cyclohexadiene or ammonium formate.[6][7] Transfer hydrogenation avoids the need for specialized high-pressure equipment.

  • Solvent: Protic solvents like methanol (MeOH) or ethanol (EtOH) are excellent choices as they readily dissolve the substrate and do not poison the catalyst.

Cbz_Deprotection start Cbz-Protected Amine products Free Amine (R-NH₂) start->products Hydrogenolysis dummy reagents H₂ Gas + Pd/C Catalyst reagents->start Cleaves Benzylic C-O Bond byproducts Toluene + CO₂ dummy->byproducts +

Caption: Cbz deprotection via catalytic hydrogenolysis.

Detailed Experimental Protocol: Cbz-Deprotection via Hydrogenolysis
  • Setup: Dissolve the Cbz-protected compound (1.0 eq.) in methanol in a flask suitable for hydrogenation.

  • Inerting: Add the Pd/C catalyst (5-10 mol %). Seal the flask and purge the atmosphere with nitrogen or argon.

  • Hydrogenation: Introduce hydrogen gas (typically via a balloon attached to a needle). For safety and efficiency, evacuate the flask and backfill with H₂ three times.

  • Reaction: Stir the suspension vigorously at room temperature under the H₂ atmosphere. The reaction is often complete within a few hours. Monitor by TLC until the starting material is consumed.

  • Filtration: Upon completion, carefully purge the flask with nitrogen again. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air. Quench the filter cake with water.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected amine.[1]

Alternative Deprotection Methods

While hydrogenolysis is preferred, certain substrates may be incompatible (e.g., those containing other reducible groups like alkenes or alkynes). In such cases, alternative methods are employed:

  • Strong Acidolysis: Reagents like HBr in acetic acid (HBr/AcOH) can cleave the Cbz group.[6] This method is harsher and less common but can be effective when hydrogenolysis is not an option.

  • Lewis Acids: A combination of AlCl₃ in hexafluoroisopropanol (HFIP) has been shown to be a mild and effective method for Cbz removal, tolerating other reducible groups.[6][8]

  • Transfer Hydrogenation: Using a hydrogen donor like ammonium formate or 1,4-cyclohexadiene with Pd/C can be a more convenient alternative to using hydrogen gas.[6][7]

Strategic Implementation in Synthesis

The Concept of Orthogonality

In complex multi-step synthesis, particularly in the construction of large peptides or other drug molecules, multiple protecting groups are often used. The ability to remove one protecting group without affecting others is known as orthogonality .[3][5] The Cbz group is a vital component of this strategy.

  • Cbz (Hydrogenolysis): Removed by catalytic hydrogenation.

  • Boc (Acid-labile): Removed by mild acid (e.g., trifluoroacetic acid, TFA).

  • Fmoc (Base-labile): Removed by a mild amine base (e.g., piperidine).

This orthogonality allows for the selective deprotection and modification of specific sites within a molecule, which is fundamental to modern solid-phase peptide synthesis (SPPS) and drug development.[1][3][9]

Orthogonality Molecule Complex Molecule with Multiple Protected Amines Cbz Cbz-Protected Amine Molecule->Cbz Boc Boc-Protected Amine Molecule->Boc Fmoc Fmoc-Protected Amine Molecule->Fmoc DeprotectCbz Free Amine 1 Cbz->DeprotectCbz H₂ / Pd-C DeprotectBoc Free Amine 2 Boc->DeprotectBoc TFA (Acid) DeprotectFmoc Free Amine 3 Fmoc->DeprotectFmoc Piperidine (Base)

Caption: Orthogonal deprotection strategies for Cbz, Boc, and Fmoc groups.

Strategic Advantages and Limitations
FeatureAdvantagesLimitations & Mitigation
Deprotection Extremely mild (neutral pH, room temp); volatile byproducts (toluene, CO₂).Incompatible with other reducible groups (alkenes, alkynes, nitro groups). Mitigation: Use acid-based deprotection (e.g., HBr/AcOH, AlCl₃/HFIP).[6][8]
Stability Stable to both acid-labile (Boc) and base-labile (Fmoc) deprotection conditions.Can be cleaved by very strong acid (e.g., HBr/AcOH).[2]
Handling Cbz-protected amino acids are often crystalline and easy to handle/purify.[][6]The catalyst for hydrogenolysis (Pd/C) can be pyrophoric and requires careful handling.
Cost Reagents are generally cost-effective for large-scale synthesis.Palladium catalysts can be expensive, though catalyst loading is low.
Safety Transfer hydrogenation methods avoid the use of flammable H₂ gas.[6][7]Hydrogen gas requires specialized equipment and safety protocols for large-scale reactions.

Conclusion

Nearly a century after its inception, the carboxybenzyl group remains an indispensable tool in the arsenal of the synthetic chemist. Its robust stability, ease of application, and, most importantly, its mild and orthogonal deprotection via hydrogenolysis grant it a privileged position in the synthesis of peptides, complex natural products, and active pharmaceutical ingredients.[] A thorough, mechanistic understanding of the principles and protocols governing its use is not merely academic; it is a prerequisite for the efficient and rational design of synthetic routes in modern drug discovery and development.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • StudySmarter. (2023). Protecting Groups: Boc, Cbz, Amine. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Kwon, K., Haussener, T. J., & Looper, R. E. (2015). Preparation of Mono-Cbz Protected Guanidines. Organic Syntheses, 92, 91-102. [Link]

  • Felix, A. M., Heimer, E. P., Lambros, T. J., Tzougraki, C., & Meienhofer, J. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. [Link]

Sources

Exploratory

An In-depth Technical Guide to (S)-4-Cbz-thiomorpholine-3-carboxylic acid: A Constrained Amino Acid Analog for Advanced Peptidomimetic Design

Abstract In the landscape of modern drug discovery, peptidomimetics serve as a critical bridge, combining the high potency and specificity of peptides with the improved pharmacokinetic profiles of small molecules. Centra...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, peptidomimetics serve as a critical bridge, combining the high potency and specificity of peptides with the improved pharmacokinetic profiles of small molecules. Central to this strategy is the use of constrained amino acid analogs, which lock the peptide backbone into bioactive conformations, enhancing receptor affinity and metabolic stability. This technical guide provides a comprehensive overview of (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a unique proline analog featuring a sulfur-containing heterocyclic scaffold. We will delve into its synthesis, conformational properties, and strategic applications, offering researchers, medicinal chemists, and drug development professionals a detailed roadmap for leveraging this powerful building block in the design of next-generation therapeutics.

Introduction: The Strategic Value of Conformational Constraint

Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and low oral bioavailability. A primary reason for this is their conformational flexibility, which allows them to be recognized and degraded by proteases. Constrained peptides, whose structure is controlled by intramolecular bonds or scaffolds, address this challenge directly.[1] By pre-organizing a peptide into a specific three-dimensional shape that mimics its receptor-bound state, we can significantly enhance its biological activity and resistance to enzymatic degradation.[2][3]

The thiomorpholine scaffold, a six-membered saturated heterocycle, has emerged as a "privileged" structure in medicinal chemistry.[4] Its integration into amino acid structures, as seen in (S)-4-Cbz-thiomorpholine-3-carboxylic acid, offers a unique set of steric and electronic properties. This analog acts as a surrogate for proline, imposing significant restrictions on the peptide backbone's dihedral angles (φ and ψ) and influencing local conformation in a predictable manner.[2] The presence of the sulfur atom, compared to the oxygen in morpholine analogs, introduces distinct stereoelectronic effects and potential for unique non-covalent interactions, such as NH···S hydrogen bonds, which can further stabilize specific secondary structures like β-turns.[5]

This guide will explore the synthesis and application of the N-terminally protected (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a versatile building block ready for solid-phase peptide synthesis (SPPS).

Synthesis and Physicochemical Characterization

The synthesis of thiomorpholine-based amino acids is a well-established area of organic chemistry.[6][7] While multiple routes exist, a common strategy involves the cyclization of cysteine derivatives. The N-protection with a Carboxybenzyl (Cbz) group is a deliberate choice, offering robust stability during peptide coupling reactions while allowing for clean deprotection via hydrogenolysis, a condition orthogonal to the acid-labile protecting groups commonly used for side chains in Fmoc-based SPPS.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO₄SPubChem
Molecular Weight 281.33 g/mol PubChem
Appearance White to off-white solid[8]
Chirality (S)-configurationN/A
Parent Compound Thiomorpholine-3-carboxylic acid[9]
Solubility Soluble in organic solvents (DMF, DCM, MeOH)General Knowledge

Table 1: Key physicochemical properties of (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

Conformational Analysis: The Source of Pre-organization

The power of (S)-4-Cbz-thiomorpholine-3-carboxylic acid lies in the conformational rigidity imparted by its heterocyclic ring. Unlike the five-membered ring of proline, the six-membered thiomorpholine ring adopts a chair-like conformation, which significantly restricts the peptide backbone's torsional angles.

The incorporation of this analog is hypothesized to favor specific secondary structures, particularly β-turns.[5] Computational modeling and spectroscopic studies, such as NMR and IR spectroscopy, on related thioether-containing amino acids have shown that intra-residue hydrogen bonds between a backbone NH group and the sulfur atom can stabilize these folded structures.[5] This pre-organization is a key mechanistic advantage; by reducing the entropic penalty of binding, the resulting peptidomimetic can exhibit higher affinity for its biological target.

G cluster_0 Flexible Peptide cluster_1 Constrained Peptide a Unbound State (High Conformational Entropy) c Bound State (Bioactive Conformation) a->c High Entropic Cost b Receptor c->b Binding d Pre-organized Analog (Low Conformational Entropy) f Bound State d->f Low Entropic Cost e Receptor f->e Enhanced Binding

Figure 1: Conceptual workflow illustrating how conformational constraint reduces the entropic cost of receptor binding.

Applications in Peptidomimetic and Drug Design

The thiomorpholine scaffold is a versatile tool for medicinal chemists, contributing to a wide range of biological activities.[7] The primary application of (S)-4-Cbz-thiomorpholine-3-carboxylic acid is as a building block in the synthesis of peptidomimetics to enhance stability and potency.

Key Application Areas:

  • Stabilizing Secondary Structures: Its ability to induce and stabilize β-turns makes it invaluable for mimicking protein loops involved in protein-protein interactions (PPIs). Many PPI interfaces are characterized by such turns, making this analog a powerful tool for designing inhibitors.

  • Improving Metabolic Stability: By replacing a natural amino acid at a known protease cleavage site, the constrained analog can render the peptide resistant to enzymatic degradation, thereby increasing its in vivo half-life.

  • Enhancing Receptor Selectivity: The rigid conformation can lead to more specific interactions with a target receptor subtype, reducing off-target effects. This is particularly relevant in fields like neuroscience, where receptor subtypes are common.[8]

  • Scaffold for Drug Discovery: Beyond peptides, the thiomorpholine ring itself is found in numerous bioactive molecules, including enzyme inhibitors and agents targeting neurological disorders.[7][8] This analog can serve as a starting point for developing novel small molecule drugs.

G Start Lead Peptide Sequence (e.g., from Phage Display) Analysis Identify Key Residues & Protease Cleavage Sites Start->Analysis Synthesis Synthesize Analog with (S)-4-Cbz-TCA Analysis->Synthesis Screening In Vitro Assays (Binding, Activity, Stability) Synthesis->Screening Optimization Structure-Activity Relationship (SAR) Studies Screening->Optimization Lead Optimized Peptidomimetic Lead Screening->Lead Optimization->Synthesis Iterative Design

Figure 2: A typical drug discovery workflow incorporating the constrained amino acid analog.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear checkpoints to ensure the quality and identity of the materials at each stage.

Protocol 5.1: Incorporation into a Peptide via Fmoc-SPPS

This protocol describes the manual coupling of (S)-4-Cbz-thiomorpholine-3-carboxylic acid onto a resin-bound peptide chain.

Materials:

  • Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)

  • (S)-4-Cbz-thiomorpholine-3-carboxylic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Kaiser test kit

Methodology:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Validation (Checkpoint): Perform a Kaiser test on a small sample of beads. A positive result (deep blue beads) confirms the presence of a free primary amine. If the test is negative, repeat the deprotection step.

  • Coupling Activation: In a separate vial, dissolve (S)-4-Cbz-thiomorpholine-3-carboxylic acid (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal amount of anhydrous DMF. Allow the solution to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

  • Validation (Checkpoint): Perform a second Kaiser test. A negative result (yellow/colorless beads) indicates successful and complete coupling. If the test is positive, repeat the coupling step.

  • Continuation: Proceed to the next deprotection and coupling cycle for the subsequent amino acid in your sequence.

Protocol 5.2: Cleavage, Purification, and Characterization

Materials:

  • Peptide-bound resin

  • Cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

  • Cold diethyl ether

  • Acetonitrile (ACN), Water (HPLC grade), TFA (Trifluoroacetic acid)

  • Preparative and analytical HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Methodology:

  • Preparation: Dry the final peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cold cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate dropwise into a large volume of ice-cold diethyl ether.

  • Isolation: Centrifuge the suspension to pellet the crude peptide. Decant the ether and repeat the ether wash twice. Dry the resulting white solid under vacuum.

  • Purification: Dissolve the crude peptide in a minimal amount of ACN/water. Purify using preparative reverse-phase HPLC with a suitable gradient (e.g., 5-95% ACN in water with 0.1% TFA).

  • Validation (Checkpoint): Collect fractions and analyze them using analytical HPLC and mass spectrometry to identify those containing the pure product. The mass spectrum should show a peak corresponding to the calculated molecular weight of the final peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.

Conclusion and Future Outlook

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is more than just another building block; it is a strategic tool for rationally designing peptidomimetics with superior pharmacological properties. Its ability to enforce a constrained conformation addresses the fundamental limitations of native peptides, paving the way for the development of more stable, potent, and selective therapeutics.[10][11] The field of constrained amino acids continues to evolve, with ongoing research into novel heterocyclic scaffolds and methods for their synthesis and incorporation.[2][3] As our understanding of protein-protein interactions deepens, the demand for sophisticated tools like this thiomorpholine analog will only grow, solidifying its role as an indispensable component in the modern medicinal chemist's toolkit.

References

  • MDPI. (2023). Synthesis and Structure Characterization of Three Pharmaceutical Compounds Based on Tinidazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • MDPI. (n.d.). Heterocycles [h]Fused onto 4-Oxoquinoline-3-Carboxylic Acid, Part IV. Convenient Synthesis of Substituted Hexahydro[8][12]Thiazepino[2,3-h]quinoline-9-carboxylic Acid and Its Tetrahydroquino[7,8-b]benzothiazepine Homolog. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Thiomorpholine-3-carboxylate. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). Retrieved from [Link]

  • PubMed. (2023). Introduction of constrained Trp analogs in RW9 modulates structure and partition in membrane models. Retrieved from [Link]

  • MDPI. (n.d.). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. Retrieved from [Link]

  • SciSpace. (n.d.). Constrained Peptides in Drug Discovery and Development. Retrieved from [Link]

  • PubMed. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Retrieved from [Link]

  • ResearchGate. (n.d.). Azepinone-Constrained Amino Acids in Peptide and Peptidomimetic Design | Request PDF. Retrieved from [Link]

  • MDPI. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]

  • MDPI. (2023). Designing Cyclic-Constrained Peptides to Inhibit Human Phosphoglycerate Dehydrogenase. Retrieved from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved from [Link]

Sources

Foundational

The Ascendance of a Privileged Scaffold: A Technical Guide to Thiomorpholine-Based Building Blocks in Medicinal Chemistry

Abstract In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and optimized pharmacokinetic profiles is paramount. Among the pantheon of heterocyclic s...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular entities with superior efficacy and optimized pharmacokinetic profiles is paramount. Among the pantheon of heterocyclic scaffolds, thiomorpholine has emerged as a uniquely versatile and "privileged" structural motif. This technical guide provides an in-depth exploration of thiomorpholine-based building blocks for researchers, scientists, and drug development professionals. We will dissect the fundamental physicochemical properties of this scaffold, illuminate diverse and robust synthetic strategies for its derivatization, and analyze its role in a range of biologically active agents, from those in clinical trials to established therapeutic agents. Furthermore, this guide will delve into the critical aspects of structure-activity relationships (SAR), metabolic considerations, and the strategic use of thiomorpholine as a bioisosteric replacement, offering a comprehensive resource for the rational design of next-generation therapeutics.

The Thiomorpholine Core: A Profile of a Privileged Scaffold

Thiomorpholine, a saturated six-membered heterocycle containing both a secondary amine and a thioether, is the sulfur analog of the well-known morpholine scaffold. Its rising prominence in drug discovery can be attributed to a unique combination of physicochemical properties that favorably influence the biological activity and pharmacokinetic profiles of parent molecules.

Physicochemical Properties

The strategic incorporation of a thiomorpholine moiety into a drug candidate can profoundly impact its properties. Understanding these characteristics is fundamental to its effective application in medicinal chemistry.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₄H₉NS
Molecular Weight 103.19 g/mol Low molecular weight makes it an attractive building block for fragment-based drug design and for maintaining a low overall molecular weight of the final compound.
pKa (basic) 9The basicity of the nitrogen atom allows for salt formation, which can be crucial for improving solubility and bioavailability.
XLogP3-AA 0.2This calculated logP value suggests a relatively low lipophilicity for the parent molecule, which can be advantageous for achieving a favorable ADME profile. However, the sulfur atom generally increases lipophilicity compared to the oxygen in morpholine, a property that can be fine-tuned.
Topological Polar Surface Area (TPSA) 37.3 ŲA moderate TPSA contributes to good cell permeability and oral bioavailability.
Conformational Profile Predominantly adopts a low-energy chair conformation.The defined three-dimensional structure of the thiomorpholine ring can be exploited to orient substituents in specific vectors, facilitating precise interactions with biological targets.
The "Metabolically Soft Spot": A Double-Edged Sword

A key feature of the thiomorpholine ring is the thioether linkage, which serves as a "metabolically soft spot." This susceptibility to oxidation, primarily to the corresponding sulfoxide and sulfone, can be strategically employed by medicinal chemists. This metabolic handle can be leveraged to modulate the pharmacokinetic profile of a drug, potentially leading to the formation of active metabolites or facilitating clearance. However, this metabolic liability must be carefully considered during the drug design process to avoid rapid inactivation or the formation of undesirable metabolites.

Synthetic Strategies for Thiomorpholine-Based Building Blocks

The utility of thiomorpholine in medicinal chemistry is underpinned by the availability of robust and versatile synthetic methodologies that allow for the introduction of diverse substituents at various positions on the ring.

Synthesis of the Core Thiomorpholine Ring

Several approaches to the synthesis of the parent thiomorpholine ring have been developed, often starting from readily available precursors.

G cluster_0 Route 1: From Diethanolamine cluster_1 Route 2: From 2-Mercaptoethanol and Aziridine cluster_2 Route 3: Photochemical Thiol-Ene Reaction Diethanolamine Diethanolamine Amino-mustard species Amino-mustard species Diethanolamine->Amino-mustard species Halogenation Thiomorpholine_1 Thiomorpholine Amino-mustard species->Thiomorpholine_1 Na2S 2-Mercaptoethanol 2-Mercaptoethanol Intermediate_A Intermediate_A 2-Mercaptoethanol->Intermediate_A Aziridine 2-(2-chloroethylthio)ethylamine 2-(2-chloroethylthio)ethylamine Intermediate_A->2-(2-chloroethylthio)ethylamine Chlorination Thiomorpholine_2 Thiomorpholine 2-(2-chloroethylthio)ethylamine->Thiomorpholine_2 Et3N Cysteamine Cysteamine Half-mustard intermediate Half-mustard intermediate Cysteamine->Half-mustard intermediate Vinyl Chloride, hv Thiomorpholine_3 Thiomorpholine Half-mustard intermediate->Thiomorpholine_3 Base-mediated cyclization

Key synthetic routes to the thiomorpholine core.

A particularly efficient and scalable method involves a telescoped photochemical thiol-ene reaction between cysteamine and vinyl chloride, followed by a base-mediated cyclization, which can be performed in a continuous flow setup.

Synthesis of Substituted Thiomorpholine Building Blocks

The true power of thiomorpholine in drug discovery lies in the ability to generate a diverse array of substituted analogs.

2.2.1. N-Substituted Thiomorpholines

The secondary amine of the thiomorpholine ring provides a convenient handle for N-functionalization. A common strategy involves the nucleophilic aromatic substitution of an activated aryl halide with thiomorpholine.

Experimental Protocol: Synthesis of 4-(4-Nitrophenyl)thiomorpholine

  • To a 50 mL flask equipped with a reflux condenser, add thiomorpholine (1 mL, 10 mmol) and triethylamine (7 mL, 50 mmol).

  • Add a solution of 4-fluoronitrobenzene (10 mmol) in 15 mL of acetonitrile.

  • Stir the reaction mixture and heat to 85 °C for 12 hours.

  • After cooling to room temperature, add 50 mL of deionized water.

  • Extract the mixture with ethyl acetate (3 x 60 mL).

  • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the product.

This protocol provides a reliable method for the synthesis of a key building block that can be further elaborated, for instance, by reduction of the nitro group to an aniline.

2.2.2. C-Substituted Thiomorpholines

The synthesis of C-substituted thiomorpholines allows for the introduction of diversity at positions other than the nitrogen atom, providing access to a wider range of chemical space. For example, a series of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines were synthesized in a multi-step sequence where the thiomorpholine moiety was introduced by coupling with a bromide precursor.

Thiomorpholine in Drug Discovery and Development: A Showcase of Versatility

The thiomorpholine scaffold is present in a variety of compounds with a broad spectrum of biological activities, highlighting its status as a privileged scaffold.

Thiomorpholine-Containing Compounds in Clinical Development: The Case of Sutezolid

A prominent example of a thiomorpholine-containing drug candidate is sutezolid , an oxazolidinone antibiotic in clinical trials for the treatment of multidrug-resistant tuberculosis. Sutezolid is the thiomorpholine analog of the approved drug linezolid. The replacement of the morpholine ring with thiomorpholine is a strategic modification aimed at improving the therapeutic profile of the drug.

A Spectrum of Biological Activities

Thiomorpholine derivatives have demonstrated a wide array of pharmacological activities, including:

  • Antitubercular: As exemplified by sutezolid and other research compounds.

  • Anticancer: Certain thiomorpholine-containing compounds have shown promise as anticancer agents.

  • Antimicrobial: The scaffold is found in various antibacterial and antifungal agents.

  • Antiprotozoal: Thiomorpholine derivatives have been investigated for their activity against various protozoa.

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibitors: These compounds have potential applications in the treatment of type 2 diabetes.

  • Hypolipidemic and Antioxidant: Some thiomorpholine derivatives have shown potential in lowering lipid levels and combating oxidative stress.

Structure-Activity Relationship (SAR) and the Role of the Thiomorpholine Moiety

The thiomorpholine ring can play several key roles in the structure-activity relationship of a drug molecule. Its defined conformational preference allows for the precise positioning of substituents to optimize interactions with the target protein.

An SAR study of C-5 amide analogues of S-oxide and S,S-dioxide thiomorpholine oxazolidinones revealed that these modifications are well-tolerated and can lead to compounds with potent in vitro activity against Gram-positive bacteria. Interestingly, in a series of 2-(thiophen-2-yl)dihydroquinolines, the thiomorpholine analog was found to be less potent as an antimycobacterial agent than the corresponding morpholine analog, highlighting that the choice between these two scaffolds is context-dependent and requires careful empirical evaluation.

The oxidation of the sulfur atom to a sulfoxide or sulfone introduces a new level of structural and electronic diversity. The sulfoxide is a chiral center, and the two diastereomers can exhibit different biological activities and pharmacokinetic properties. The sulfone, on the other hand, is a strong hydrogen bond acceptor. These modifications can be used to fine-tune the properties of a lead compound.

G cluster_0 Thiomorpholine Moiety in a Drug Candidate cluster_1 Potential Metabolic Modifications cluster_2 Impact on Drug Properties Thiomorpholine Thiomorpholine Thiomorpholine_Sulfoxide Thiomorpholine_Sulfoxide Thiomorpholine->Thiomorpholine_Sulfoxide Oxidation Thiomorpholine_Sulfone Thiomorpholine_Sulfone Thiomorpholine_Sulfoxide->Thiomorpholine_Sulfone Further Oxidation Altered_Solubility Altered_Solubility Thiomorpholine_Sulfoxide->Altered_Solubility Modulated_Target_Binding Modulated_Target_Binding Thiomorpholine_Sulfoxide->Modulated_Target_Binding Thiomorpholine_Sulfone->Modulated_Target_Binding Modified_PK_Profile Modified_PK_Profile Thiomorpholine_Sulfone->Modified_PK_Profile

The impact of thiomorpholine sulfur oxidation on drug properties.

Bioisosteric Replacement Strategies

The concept of bioisosterism is a powerful tool in medicinal chemistry for lead optimization. The thiomorpholine ring can be considered a bioisostere of other cyclic amines, most notably morpholine and piperazine. The choice of which heterocycle to use depends on the specific design goals.

ScaffoldKey Differentiating FeatureRationale for Use
Morpholine Oxygen heteroatomGenerally more polar and less lipophilic than thiomorpholine. Can act as a hydrogen bond acceptor.
Thiomorpholine Sulfur heteroatomIncreases lipophilicity compared to morpholine. The sulfur can be a metabolic handle and its oxidation products (sulfoxide, sulfone) can have distinct properties.
Piperazine Second nitrogen atomProvides an additional site for substitution and can significantly impact basicity and solubility.

The replacement of a morpholine with a thiomorpholine can be a strategic move to increase lipophilicity, which may enhance membrane permeability or improve binding to a hydrophobic pocket in a target protein. Conversely, replacing a thiomorpholine with a morpholine can reduce lipophilicity and potentially mitigate metabolism at the sulfur atom.

Future Perspectives and Conclusion

The thiomorpholine scaffold has firmly established itself as a valuable building block in the medicinal chemist's toolbox. Its unique combination of a defined three-dimensional structure, a tunable lipophilic character, and a metabolically active center provides a rich platform for the design of novel therapeutics. The continued development of efficient and diverse synthetic methodologies for the preparation of substituted thiomorpholine derivatives will undoubtedly fuel its further application in drug discovery. As our understanding of the intricate interplay between chemical structure and biological function deepens, the strategic deployment of the thiomorpholine moiety will continue to contribute to the development of safer and more effective medicines across a wide range of therapeutic areas.

References

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 247-270. [Link]

  • ResearchGate. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. [Link]

  • Steiner, A., Nelson, R. C., Dallinger, D., & Kappe, C. O. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(8), 2532–2539. [Link]

  • Bütikofer, M., & D'Ascenzo, L. (2024). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2024(1), M1833. [Link]

  • Marvadi, S. K., Kantevari, S., Sriram, D., & Yogeeswari, P. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 165, 143-154. [Link]

  • PubChem. (n.d.). Thiomorpholine. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • Wikipedia. (n.d.). Thiomorpholine. Retrieved January 24, 2026, from [Link]

  • Poupin, P., Lemaire, M., & Tranchier, J. P. (1998).
Exploratory

A Comprehensive Technical Guide to the Stability and Storage of (S)-4-Cbz-thiomorpholine-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for (S)-4-Cbz-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth analysis of the chemical stability and optimal storage conditions for (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a crucial building block in contemporary drug discovery and development. By understanding the intrinsic properties of this molecule, researchers can ensure its integrity, leading to more reliable and reproducible experimental outcomes. This document moves beyond generic recommendations to offer a detailed examination of the compound's potential degradation pathways and outlines a systematic approach to its handling and storage, grounded in established chemical principles.

Introduction: The Significance of (S)-4-Cbz-thiomorpholine-3-carboxylic acid

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a chiral heterocyclic compound that serves as a valuable intermediate in the synthesis of a variety of biologically active molecules.[1] Its thiomorpholine core is a privileged scaffold in medicinal chemistry, appearing in compounds with diverse therapeutic applications. The benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom is a well-established moiety in peptide synthesis, known for its stability under certain conditions and its selective removal.[2] The carboxylic acid function provides a handle for further chemical modifications, making this a versatile synthon.

The stereochemical integrity of the chiral center at the 3-position is often critical for the biological activity of the final pharmaceutical ingredient. Therefore, understanding and controlling the stability of this compound is paramount to prevent racemization or the formation of impurities that could compromise research and development timelines.

Chemical Stability Profile

The stability of (S)-4-Cbz-thiomorpholine-3-carboxylic acid is governed by the chemical reactivity of its three key functional components: the N-Cbz group, the thiomorpholine ring (specifically the thioether linkage), and the carboxylic acid. Degradation can be initiated by several factors, including pH, temperature, light, and the presence of oxidizing agents.

The N-Cbz Protecting Group: A Double-Edged Sword

The N-Cbz group is a carbamate, which is generally more stable to hydrolysis than a corresponding ester.[3] However, its stability is highly dependent on the reaction conditions.

  • Acidic Conditions: While stable in mild acidic conditions, the Cbz group is susceptible to cleavage under strong acidic conditions. This proceeds via protonation of the carbamate, followed by cleavage to release the free amine, carbon dioxide, and a benzyl cation.

  • Basic Conditions: The Cbz group is generally stable under basic conditions, a property that allows for its use in conjunction with base-labile protecting groups like Fmoc in orthogonal peptide synthesis strategies. However, prolonged exposure to strong bases could potentially lead to slow hydrolysis. Carbamates are generally more stable than esters to alkaline hydrolysis because the carbonyl group in a carbamate is less electrophilic.[3]

  • Hydrogenolysis: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., using H₂ gas with a palladium on carbon catalyst).[4] This process is highly efficient but also highlights a potential incompatibility with other reducible functional groups in a molecule.

The Thiomorpholine Ring: Susceptibility to Oxidation

The sulfur atom in the thiomorpholine ring is a thioether, which is prone to oxidation.[5]

  • Oxidation: Thioethers can be readily oxidized to sulfoxides and further to sulfones using common oxidizing agents such as hydrogen peroxide, peroxyacids (like m-CPBA), or even atmospheric oxygen over extended periods.[5][6][7][8] This transformation introduces a new chiral center at the sulfur atom in the case of the sulfoxide, leading to diastereomeric impurities.

  • Ring Integrity: While the thiomorpholine ring itself is relatively stable, extreme conditions or specific reagents can lead to ring-opening reactions.

The Carboxylic Acid Moiety: A Site for Potential Interactions

The carboxylic acid group is generally stable but can participate in reactions that may affect the overall purity of the compound.

  • Esterification: In the presence of alcohols and an acid catalyst, the carboxylic acid can undergo esterification.

  • Decarboxylation: While generally stable, some amino acids can undergo thermal decarboxylation at elevated temperatures.[9][10][11]

  • Salt Formation: As a carboxylic acid, the compound can form salts with bases. This can alter its solubility and potentially its stability profile.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

ParameterRecommendationRationale
Temperature Store at 2-8°C for long-term storage.Lower temperatures slow down potential degradation reactions. Some suppliers recommend storage at 2-8°C.[12]
Light Store in a light-resistant container.The benzyl group in the Cbz moiety can absorb UV light, potentially leading to photodegradation.[13]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The thioether is susceptible to oxidation by atmospheric oxygen.
Moisture Keep the container tightly sealed in a dry environment.Carboxylic acids can be hygroscopic. Moisture can facilitate hydrolytic degradation pathways.

Handling Precautions:

  • When handling the compound, it is advisable to work in a well-ventilated area or a fume hood.[14]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid storing carboxylic acids in metal cabinets which can corrode.[15]

  • Be mindful of incompatibilities with strong acids, bases, and oxidizing agents.

Proposed Forced Degradation Studies

To thoroughly understand the stability of (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways. The following is a proposed experimental workflow for such a study.

Caption: Proposed workflow for a forced degradation study.

Potential Degradation Pathways

Based on the known chemistry of the functional groups, the following degradation pathways are anticipated under forced degradation conditions.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photolytic/Thermal main (S)-4-Cbz-thiomorpholine-3-carboxylic acid deprotected Deprotected Amine (S)-thiomorpholine-3-carboxylic acid main->deprotected Strong Acid/Base ring_opened Ring-Opened Product main->ring_opened Extreme pH sulfoxide Sulfoxide Diastereomers main->sulfoxide Mild Oxidant decarboxylated Decarboxylated Product main->decarboxylated Heat benzyl_radicals Benzyl Radical Products main->benzyl_radicals UV Light sulfone Sulfone sulfoxide->sulfone Strong Oxidant

Caption: Potential degradation pathways of the target compound.

Proposed Stability-Indicating Analytical Method

A robust stability-indicating analytical method is crucial for accurately quantifying the parent compound and separating it from all potential degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is proposed.

HPLC Method Parameters
ParameterProposed ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic conditions to ensure protonation of the carboxylic acid for good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 20% to 80% B over 30 minutesA gradient elution is necessary to separate the parent compound from potentially more polar (e.g., deprotected) and less polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 210 nmThe benzyl group of the Cbz moiety provides a strong chromophore at 254 nm. 210 nm allows for the detection of compounds lacking a strong chromophore.
Injection Volume 10 µLA standard injection volume.
Method Validation

The proposed HPLC method should be validated according to ICH guidelines to demonstrate its suitability as a stability-indicating method. This would involve assessing specificity (peak purity analysis using a photodiode array detector or mass spectrometer), linearity, accuracy, precision, and robustness.

Conclusion

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a valuable synthetic intermediate whose integrity is crucial for successful drug discovery and development endeavors. A thorough understanding of its stability profile, guided by the principles of organic chemistry, allows for the implementation of appropriate storage and handling procedures. The primary degradation concerns are the oxidation of the thioether in the thiomorpholine ring and the cleavage of the N-Cbz protecting group under harsh acidic conditions or through hydrogenolysis. By storing the compound at refrigerated temperatures, protected from light, moisture, and oxygen, and by employing a validated stability-indicating analytical method, researchers can ensure the quality and reliability of this important building block in their synthetic campaigns.

References

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]

  • Agilent Technologies. Analysis of Amino Acids by HPLC. 2010.
  • Rodgers, G. G., et al. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PeerJ. 2018.
  • Zhang, Y., et al. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. 2023.
  • Houston, Z. H. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Doctoral dissertation, University of Missouri--Columbia. 2017.
  • An, H., et al. Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters. 2019.
  • Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]

  • Sahaya, A., et al. Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. 2021.
  • ResearchGate. Which one is stronger in alkaline hydrolysis?
  • ResearchGate.
  • Daicel Chiral Technologies. Dos and Don'ts for Using Daicel Chiral Columns Effectively. Available at: [Link]

  • BASF.
  • ResearchGate. Thermal stability of amino acid-(tyrosine and tryptophan)
  • Teledyne ISCO.
  • HPLC.eu. Chiral Columns. Available at: [Link]

  • Sigma-Aldrich.
  • Royal Society of Chemistry. Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. 2022.
  • Schwack, W., & Kopf, G. Photodegradation of the carbamate insecticide pirimicarb. Zeitschrift für Lebensmittel-Untersuchung und -Forschung. 1993.
  • MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules. 2022.
  • ResearchGate. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. 2018.
  • Krise, J. P., & Zygmunt, J. Carbamate ester prodrugs of dopaminergic compounds: synthesis, stability, and bioconversion. Journal of medicinal chemistry. 1999.
  • National Institutes of Health. The Significance of Chirality in Drug Design and Development. Journal of the American Chemical Society. 2012.
  • Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. 2021.
  • Master Organic Chemistry. Thiols And Thioethers. 2015.
  • ResearchGate. A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. 2010.
  • T. J. Wenzel. Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Medicinal Chemistry Letters. 2015.
  • Friedman, M., & Smith, G. A. Model studies on the heating of food proteins. Amino acid composition of lysozyme, ribonuclease and insulin after dry heating. Journal of agricultural and food chemistry. 1984.
  • Interactive Learning Paradigms, Incorporated. The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Wikipedia. Carbamate. Available at: [Link]

  • ACS Publications. Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development. 2022.
  • Daicel Chiral Technologies. Frequently Asked Questions. Available at: [Link]

  • ResearchGate. Photocatalytic degradation of carbamate insecticides: Effect of different parameters. 2020.
  • bioRxiv. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. 2017.
  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • Greenbook.net.
  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Available at: [Link]

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  • Bentham Science. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low-Carbon Alcohol. Letters in Organic Chemistry. 2018.
  • ResearchGate.
  • Chemistry LibreTexts. 15.12: Thioethers (Sulfides) and Silyl Ethers. 2020.
  • Chemdad. Thiomorpholine-3-carboxylic acid. Available at: [Link]

  • Ataman Kimya. 3-THIOPROPIONIC ACID. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid

Introduction: The Significance of Chiral Thiomorpholine Scaffolds (S)-4-Cbz-thiomorpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. The thiomorpholine ring, a sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Thiomorpholine Scaffolds

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry and drug discovery. The thiomorpholine ring, a sulfur-containing saturated heterocycle, imparts unique physicochemical properties to molecules, including potential improvements in metabolic stability and cell permeability. The constrained cyclic amino acid structure can serve as a mimic of dipeptide turns in peptidomimetics or as a scaffold to orient pharmacophoric elements in a defined three-dimensional space. The carboxybenzyl (Cbz) protecting group on the nitrogen atom offers robust protection during synthetic manipulations and can be selectively removed under various conditions, making it a versatile intermediate for further elaboration.[1]

This guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid, utilizing a chiral pool approach starting from the readily available amino acid, L-cysteine. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices to ensure reproducibility and success.

Strategic Approach: Chiral Pool Synthesis from L-Cysteine

The most direct and stereochemically controlled route to (S)-4-Cbz-thiomorpholine-3-carboxylic acid is a chiral pool synthesis starting from L-cysteine. This strategy leverages the inherent chirality of the starting material to establish the desired stereocenter in the final product, obviating the need for chiral resolutions or complex asymmetric catalysis.

The overall synthetic workflow can be visualized as a three-stage process:

  • Protection of L-Cysteine: The amino and carboxylic acid functionalities of L-cysteine are protected to prevent unwanted side reactions during the subsequent cyclization step.

  • Cyclization to form the Thiomorpholine Ring: The protected L-cysteine derivative is reacted with a suitable two-carbon electrophile to construct the six-membered thiomorpholine ring.

  • Deprotection and Final N-Cbz Protection: The protecting groups are selectively removed, followed by the introduction of the Cbz group on the nitrogen atom to yield the final product.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: Cyclization cluster_2 Stage 3: Final Modification A L-Cysteine B N,S-di-protected L-cysteine derivative A->B Protection C Thiomorpholine intermediate B->C Cyclization with 1,2-dibromoethane D (S)-Thiomorpholine-3-carboxylic acid C->D Deprotection E (S)-4-Cbz-thiomorpholine-3-carboxylic acid D->E N-Cbz Protection

Caption: Overall workflow for the asymmetric synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-mercaptopropanoic acid (Boc-L-Cysteine)

Rationale: The first step involves the protection of the amino group of L-cysteine with a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under the basic conditions of the subsequent cyclization step and can be readily removed under acidic conditions.

Materials:

  • L-Cysteine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • 1,4-Dioxane

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl), 1 M

Procedure:

  • Dissolve L-cysteine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydroxide (2.5 eq) and stir until fully dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate (2 x 50 mL).

  • Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Boc-L-cysteine as a white solid.

Expected Yield: 85-95%

Protocol 2: Synthesis of (S)-tert-Butyl 4-Cbz-thiomorpholine-3-carboxylate

Rationale: This is the key ring-forming step. The deprotonated thiol of Boc-L-cysteine acts as a nucleophile, attacking one carbon of 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate then undergoes an intramolecular cyclization, where the deprotonated amine attacks the other carbon of the dibromoethane moiety, displacing the second bromide and forming the thiomorpholine ring.

G Boc-Cys Boc-L-Cysteine Thiolate Deprotonated Thiolate Boc-Cys->Thiolate Base (e.g., NaH) Intermediate S-Alkylated Intermediate Thiolate->Intermediate + 1,2-Dibromoethane (SN2 attack) Cyclized Thiomorpholine Ring Intermediate->Cyclized Intramolecular SN2 Cyclization

Caption: Mechanism of thiomorpholine ring formation from Boc-L-cysteine.

Materials:

  • Boc-L-Cysteine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1,2-Dibromoethane

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a stirred suspension of sodium hydride (2.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of Boc-L-cysteine (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add 1,2-dibromoethane (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and then heat to 60-70 °C for 12-16 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (S)-tert-butyl 4-Cbz-thiomorpholine-3-carboxylate.

Expected Yield: 50-65%

Protocol 3: Synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid

Rationale: The final step involves the acidic removal of the Boc protecting group to liberate the carboxylic acid. Trifluoroacetic acid (TFA) is commonly used for this purpose as it is volatile and easily removed.

Materials:

  • (S)-tert-Butyl 4-Cbz-thiomorpholine-3-carboxylate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Toluene

Procedure:

  • Dissolve (S)-tert-butyl 4-Cbz-thiomorpholine-3-carboxylate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (10 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure.

  • Add toluene and co-evaporate under reduced pressure (repeat 3 times) to remove residual TFA.

  • The resulting crude product can be purified by recrystallization (e.g., from ethyl acetate/hexane) to yield pure (S)-4-Cbz-thiomorpholine-3-carboxylic acid.

Expected Yield: 80-90%

Characterization Data

The following table summarizes the expected characterization data for the final product. Actual values may vary slightly depending on the specific instrumentation and conditions used.

Analysis Expected Results for (S)-4-Cbz-thiomorpholine-3-carboxylic acid
¹H NMR δ (ppm): 10-12 (br s, 1H, COOH), 7.2-7.4 (m, 5H, Ar-H), 5.1-5.3 (m, 2H, OCH₂Ph), 4.5-4.7 (m, 1H, CH-COOH), 3.8-4.2 (m, 2H, NCH₂), 2.8-3.2 (m, 4H, SCH₂CH₂)
¹³C NMR δ (ppm): 170-175 (COOH), 155-157 (C=O, Cbz), 136-138 (Ar-C), 127-129 (Ar-CH), 67-69 (OCH₂Ph), 55-58 (CH-COOH), 45-48 (NCH₂), 28-32 (SCH₂), 25-28 (SCH₂)
IR (KBr) cm⁻¹: 3300-2500 (br, O-H stretch), 1720-1740 (C=O stretch, acid), 1680-1700 (C=O stretch, carbamate), 1400-1450 (O-H bend), 1200-1300 (C-N stretch)
Mass Spec (ESI-) m/z: [M-H]⁻ calculated for C₁₃H₁₅NO₄S

Applications in Drug Development

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a versatile building block with numerous applications in drug discovery:

  • Peptidomimetics: Incorporation into peptide sequences to induce specific conformations, such as β-turns, and to improve proteolytic stability.

  • Scaffold for Small Molecule Synthesis: The thiomorpholine ring can be further functionalized at various positions to generate libraries of compounds for screening against biological targets.

  • Constrained Amino Acid Analog: Can be used to probe the structure-activity relationships of biologically active peptides by replacing natural amino acid residues.

References

  • PubChem. (n.d.). Thiomorpholine-3-carboxylate. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for Thiomorpholine 3-carboxylate (HMDB0059611). Retrieved January 25, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

  • PubMed. (2016). Investigations on the 4-Quinolone-3-carboxylic Acid Motif. 7. Synthesis and Pharmacological Evaluation of 4-Quinolone-3-carboxamides and 4-Hydroxy-2-quinolone-3-carboxamides as High Affinity Cannabinoid Receptor 2 (CB2R) Ligands with Improved Aqueous Solubility. Retrieved January 25, 2026, from [Link]

  • Springer Professional. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 25, 2026, from [Link]

  • PubChem. (n.d.). Thiomorpholine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

  • Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved January 25, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2010). ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Retrieved January 25, 2026, from [Link]

  • ACS Publications. (2001). Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry. Retrieved January 25, 2026, from [Link]

  • Beilstein Journals. (2011). Asymmetric synthesis of tertiary thiols and thioethers. Retrieved January 25, 2026, from [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Retrieved January 25, 2026, from [Link]

  • PubMed Central. (2016). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. Retrieved January 25, 2026, from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved January 25, 2026, from [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved January 25, 2026, from [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

  • DOKUMEN.PUB. (n.d.). Heterocycles as Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 25, 2026, from [Link]

  • MDPI. (2024). A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Derivatives. Retrieved January 25, 2026, from [Link]

  • PubMed. (2021). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Retrieved January 25, 2026, from [Link]

  • ResearchGate. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Retrieved January 25, 2026, from [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 25, 2026, from [Link]

  • Organic & Biomolecular Chemistry. (2014). Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Royal Society of Chemistry. Retrieved January 25, 2026, from [Link]

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Application

Comprehensive NMR Characterization of (S)-4-Cbz-thiomorpholine-3-carboxylic Acid Derivatives: A Guide to Structural Elucidation and Stereochemical Assignment

An Application Note for Drug Discovery & Development Abstract (S)-4-Cbz-thiomorpholine-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of various therapeutic candid...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Discovery & Development

Abstract

(S)-4-Cbz-thiomorpholine-3-carboxylic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of various therapeutic candidates.[1] The precise and unambiguous determination of their three-dimensional structure is paramount for understanding structure-activity relationships (SAR) and ensuring the quality of drug development candidates. This application note provides a comprehensive, in-depth guide to the structural and stereochemical characterization of this molecular class using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, coupled with an expert-level discussion on spectral interpretation, focusing on the causality between molecular features and NMR observables.

Introduction: The Significance of the Thiomorpholine Scaffold

The thiomorpholine ring system is a six-membered heterocycle that serves as a versatile building block in drug design.[1][2] When functionalized with a carboxylic acid at the 3-position and protected with a carboxybenzyl (Cbz) group at the nitrogen, the resulting chiral molecule, (S)-4-Cbz-thiomorpholine-3-carboxylic acid, offers a rigidified scaffold with defined stereochemistry. This structural rigidity is crucial for presenting pharmacophoric elements in a precise orientation for target binding.

NMR spectroscopy is the most powerful analytical technique for the complete structural elucidation of these molecules in solution.[3] It provides not only constitutional information (atom connectivity) but also detailed insights into the compound's configuration and predominant conformation, which are often dictated by the chair form of the thiomorpholine ring.[4]

Foundational Principles: Why NMR is Essential

A successful NMR characterization workflow relies on a synergistic combination of experiments. Each experiment provides a unique piece of the structural puzzle.

  • ¹H NMR: Reveals the number of distinct proton environments, their electronic surroundings (chemical shift), their neighboring protons (scalar coupling), and their relative quantities (integration).

  • ¹³C NMR: Identifies the number of unique carbon environments, including quaternary carbons, which are invisible in ¹H NMR.

  • 2D COSY (Correlation Spectroscopy): Maps all proton-proton (¹H-¹H) scalar couplings within the molecule, establishing direct neighbor relationships and identifying spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, providing unambiguous ¹H-to-¹³C one-bond assignments.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range correlations (typically 2-3 bonds) between protons and carbons.[5][6][7] This is arguably the most critical experiment for piecing together the molecular framework, as it connects different spin systems across quaternary carbons and heteroatoms.

The overall logic of the characterization process is visualized in the workflow diagram below.

G cluster_prep Phase 1: Preparation cluster_1d Phase 2: Initial Survey (1D NMR) cluster_2d Phase 3: Connectivity & Assembly (2D NMR) cluster_analysis Phase 4: Final Structure SamplePrep Sample Preparation (5-10 mg in 0.6 mL Solvent) H1_NMR ¹H NMR Acquisition (Proton Environments & Couplings) SamplePrep->H1_NMR Analyze Protons C13_NMR ¹³C NMR Acquisition (Carbon Skeleton) H1_NMR->C13_NMR Analyze Carbons COSY COSY (¹H-¹H Neighbors) C13_NMR->COSY Establish Spin Systems HSQC HSQC (¹H-¹³C Direct Links) COSY->HSQC Assign C-H Pairs HMBC HMBC (¹H-¹³C Long-Range Links) HSQC->HMBC Connect Fragments Structure Complete Structural & Stereochemical Assignment HMBC->Structure Finalize Structure

Caption: Experimental workflow for NMR characterization.

Experimental Protocols

Protocol 1: Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. This protocol ensures a properly prepared sample for high-resolution analysis.

Causality: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good first choice for many organic molecules. However, if the carboxylic acid proton's signal is of interest, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is preferred. DMSO-d₆ slows the exchange of the acidic proton, allowing it to be observed as a distinct, albeit often broad, signal.[8]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 5-10 mg of the (S)-4-Cbz-thiomorpholine-3-carboxylic acid derivative into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 99.8%+ D).

  • Dissolution: Gently vortex or sonicate the vial until the sample is completely dissolved. A clear, particulate-free solution is required.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Capping: Cap the NMR tube securely. Ensure the cap is pushed down evenly to prevent spinning issues in the spectrometer.

Protocol 2: ¹H NMR Acquisition and Interpretation

Purpose: To obtain a proton spectrum for initial structural assessment.

Step-by-Step Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquire a standard ¹H spectrum using typical parameters (e.g., on a 500 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

    • Number of Scans: 8 to 16 scans.

    • Relaxation Delay (d1): 2-5 seconds.

Interpretation: The ¹H NMR spectrum provides a wealth of information. The key is to break the molecule down into its constituent parts: the Cbz group, the thiomorpholine ring, and the carboxylic acid.

  • Carboxylic Acid (COOH): A broad singlet typically observed far downfield, between 10-12 ppm.[8] This signal will disappear upon adding a drop of D₂O due to proton exchange.

  • Cbz Aromatic Protons (C₆H₅): A multiplet, often complex, between 7.2-7.4 ppm, integrating to 5 protons.

  • Cbz Benzylic Protons (CH₂): A singlet or a pair of doublets (if diastereotopic) around 5.2 ppm, integrating to 2 protons.

  • Thiomorpholine Ring Protons: These are the most complex and informative signals, typically found between 2.5 and 4.8 ppm. The chair conformation of the ring results in chemically and magnetically distinct axial and equatorial protons.[4]

    • H3 (α-proton): A doublet of doublets around 4.5-4.8 ppm. It is significantly deshielded due to its position adjacent to the nitrogen and the carboxylic acid group.

    • H2, H5, H6: These methylene protons will appear as complex multiplets. Protons on carbons adjacent to nitrogen (H5) will be further downfield than those adjacent to sulfur (H2, H6). Large coupling constants (~10-13 Hz) are indicative of axial-axial relationships, which is a hallmark of a chair conformation.[9]

Protocol 3: ¹³C NMR Acquisition and Interpretation

Purpose: To identify all unique carbon atoms in the molecule.

Step-by-Step Acquisition:

  • Using the same sample, set up a proton-decoupled ¹³C experiment.

  • Acquire the spectrum using typical parameters:

    • Pulse Program: A standard proton-decoupled experiment with NOE (e.g., 'zgpg30').

    • Spectral Width: ~200 ppm (e.g., from 0 to 200 ppm).

    • Number of Scans: 512 to 2048 scans (¹³C is much less sensitive than ¹H).

    • Relaxation Delay (d1): 2 seconds.

Interpretation:

  • Carboxylic Carbonyl (COOH): ~170-175 ppm.

  • Cbz Carbonyl (OCON): ~155-157 ppm.

  • Cbz Aromatic Carbons (C₆H₅): Multiple signals between ~127-136 ppm.

  • Cbz Benzylic Carbon (CH₂): ~67-69 ppm.

  • Thiomorpholine Ring Carbons:

    • C3: ~58-62 ppm.

    • C5: ~45-50 ppm (adjacent to N).

    • C2, C6: ~25-30 ppm (adjacent to S).

Protocol 4: 2D NMR (COSY, HSQC, HMBC)

Purpose: To assemble the full molecular structure by connecting the pieces identified in the 1D spectra.

Step-by-Step Acquisition:

  • Run a gradient-selected COSY experiment to map ¹H-¹H couplings.

  • Run a gradient-selected, sensitivity-enhanced HSQC experiment to correlate protons to their directly attached carbons.

  • Run a gradient-selected HMBC experiment, optimized for a long-range coupling of ~8 Hz, to identify 2- and 3-bond ¹H-¹³C correlations.[10]

Integrated Interpretation: The power of 2D NMR lies in using the spectra together to build the structure, as illustrated in the diagram below.

G cluster_mol Molecular Structure & Key Correlations mol (S)-4-Cbz-thiomorpholine-3-carboxylic acid Cbz_CH2 Cbz-CH₂ (δH ~5.2) Cbz_CO Cbz-C=O (δC ~156) Cbz_CH2->Cbz_CO HMBC C5 C5 (δC ~48) Cbz_CH2->C5 HMBC H5 H5 (δH ~3.8-4.2) H6 H6 (δH ~2.6-3.0) H5->H6 COSY C3 C3 H5->C3 HMBC H3 H3 (δH ~4.6) H3->C5 HMBC COOH COOH (δC ~172) H3->COOH HMBC C2 C2 (δC ~28) H3->C2 HMBC H2 H2 (δH ~2.8-3.2) H3->H2 COSY H2->C3 HMBC C6 C6 (δC ~26)

Caption: Key 2D NMR correlations for structure assembly.

  • Trace the Ring: Start with the well-resolved H3 proton. The COSY spectrum will show a correlation to the H2 protons. The H2 protons will show correlations back to H3. Similarly, a separate spin system for H5-H6 can be identified.

  • Assign Carbons: Use the HSQC spectrum to assign the carbon signals for C3, C2, C5, and C6 based on their attached proton chemical shifts.

  • Connect the Fragments: The HMBC spectrum is crucial for connecting the pieces.

    • A correlation from the Cbz benzylic protons (H-CH₂) to the Cbz carbonyl carbon confirms the protecting group's integrity.

    • A key correlation from the Cbz benzylic protons to C5 of the thiomorpholine ring confirms the point of attachment of the protecting group to the nitrogen.

    • Correlations from H3 to both the carboxylic acid carbonyl carbon and to C5 and C2 confirm the connectivity around the chiral center.

Data Summary and Potential Pitfalls

Expected Chemical Shift Ranges

The following table summarizes the typical chemical shift ranges for the core structure in CDCl₃. Note that these values can shift depending on the specific derivative and solvent.[11]

GroupAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Carboxylic Acid -COOH10.0 - 12.0 (broad)170 - 175
Cbz Group Ar-H7.2 - 7.4127 - 136
-CH₂-5.1 - 5.367 - 69
-C=O-155 - 157
Thiomorpholine Ring H34.5 - 4.858 - 62
H5 (axial/eq)3.8 - 4.245 - 50
H2 (axial/eq)2.8 - 3.225 - 30
H6 (axial/eq)2.6 - 3.025 - 30
Common Impurities and Artifacts
  • Solvent Residuals: Always be aware of the residual proton signals from your deuterated solvent (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆) and water (~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).[12]

  • Synthesis Byproducts: Impurities from the Cbz protection step, such as benzyl alcohol or dibenzyl carbonate, may be present.[13] Benzyl alcohol shows a characteristic CH₂ signal around 4.6 ppm and aromatic signals.

  • Rotamers: Due to hindered rotation around the amide bond of the Cbz group, you may observe two sets of signals for some protons, particularly those close to the nitrogen (H3, H5). This can complicate the spectra but also provides valuable conformational information.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides an unparalleled level of detail for the structural characterization of (S)-4-Cbz-thiomorpholine-3-carboxylic acid and its derivatives. By systematically applying the protocols and interpretation frameworks described in this note, researchers can confidently verify the constitution, configuration, and predominant solution-state conformation of their target molecules. This rigorous characterization is a non-negotiable step in modern drug discovery, ensuring that subsequent biological and SAR studies are built on a foundation of validated chemical structures.

References

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Seo, M. S., & Kim, H. (2015). ¹H NMR Chiral Analysis of Charged Molecules via Ion Pairing with Aluminum Complexes. Journal of the American Chemical Society, 137(44), 14190–14195. Available at: [Link]

  • MDPI. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molecules, 26(11), 3328. Available at: [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

  • CEITEC. Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Available at: [Link]

  • ACS Publications. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. Available at: [Link]

  • Tormena, C. F., et al. (2004). Experimental and theoretical investigation of NMR (2)J(HH) coupling constant on six-membered ring systems containing oxygen or sulfur atoms. Magnetic Resonance in Chemistry, 42(10), 867-73. Available at: [Link]

  • INCHEM. Sulfur-Containing Heterocyclic Compounds (JECFA Food Additives Series 50). Available at: [Link]

  • Chemistry LibreTexts. 19: HMBC. Available at: [Link]

  • PubMed. (2019). Synthesis of Novel Morpholine, Thiomorpholine and N-substituted Piperazine Coupled 2-(thiophen-2-yl)dihydroquinolines as Potent Inhibitors of Mycobacterium Tuberculosis. European Journal of Medicinal Chemistry, 164, 436-448. Available at: [Link]

  • MDPI. (2021). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 26(16), 4984. Available at: [Link]

  • ResearchGate. Heteronuclear Multible Bond Correlation Spectroscopy-An Overview. Available at: [Link]

  • YouTube. HMBC spectrum | Heteronuclear Multiple Bond Correlation. Available at: [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(1), 58-81. Available at: [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

Sources

Method

Application Note: (S)-4-Cbz-thiomorpholine-3-carboxylic acid as a Versatile Scaffold for the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals Introduction (S)-4-Cbz-thiomorpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a unique constrained cyclic ami...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a valuable chiral building block in medicinal chemistry, offering a unique constrained cyclic amino acid scaffold. The presence of the thiomorpholine ring introduces conformational rigidity and potential for novel interactions with biological targets compared to its acyclic or carbocyclic analogues. The sulfur atom can participate in hydrogen bonding and offers a site for metabolic oxidation, which can be exploited in prodrug strategies. The carboxylic acid and the N-Cbz protecting group provide orthogonal handles for a variety of chemical transformations, making it an ideal starting material for the synthesis of a diverse range of bioactive molecules, including enzyme inhibitors and antimicrobial agents. This application note provides a detailed guide to the synthetic utility of (S)-4-Cbz-thiomorpholine-3-carboxylic acid, with a focus on the synthesis of potential Dipeptidyl Peptidase IV (DPP-IV) inhibitors and novel peptide-based antimicrobials.

Core Physicochemical and Reactive Properties

(S)-4-Cbz-thiomorpholine-3-carboxylic acid possesses two primary reactive centers: the carboxylic acid and the carbamate-protected secondary amine. The benzyloxycarbonyl (Cbz) protecting group is stable under a wide range of conditions but can be readily removed by catalytic hydrogenation, providing access to the secondary amine for further functionalization. The carboxylic acid can be activated for amide bond formation using standard coupling reagents.

PropertyValue/Description
Molecular FormulaC₁₃H₁₅NO₄S
Molecular Weight281.33 g/mol
Chirality(S)-configuration at C3
Key Functional GroupsCarboxylic acid, N-Cbz protected amine, Thiomorpholine ring
SolubilitySoluble in polar organic solvents (e.g., DMF, DMSO, MeOH)

Synthetic Strategy Overview: A Modular Approach

The synthetic utility of (S)-4-Cbz-thiomorpholine-3-carboxylic acid lies in its potential for modular assembly of complex molecules. A general workflow involves:

  • Amide Coupling: The carboxylic acid is coupled with a desired amine-containing fragment.

  • Deprotection: The Cbz group is removed to liberate the secondary amine.

  • Further Functionalization: The newly exposed amine is reacted with another building block.

This modular approach allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

G start (S)-4-Cbz-thiomorpholine- 3-carboxylic acid amide_coupling Amide Coupling (e.g., EDC, HOBt) start->amide_coupling intermediate1 N-Cbz Protected Amide Intermediate amide_coupling->intermediate1 + Amine (R-NH2) deprotection Cbz Deprotection (e.g., H2, Pd/C) intermediate1->deprotection intermediate2 Amine Intermediate deprotection->intermediate2 functionalization Further Functionalization (e.g., Acylation, Alkylation) intermediate2->functionalization + Electrophile (R'-X) product Bioactive Target Molecule functionalization->product

Caption: General synthetic workflow for bioactive molecules.

Application Protocol 1: Synthesis of a Potential DPP-IV Inhibitor

Dipeptidyl peptidase IV (DPP-IV) is a key therapeutic target for the management of type 2 diabetes.[1][2] Many DPP-IV inhibitors feature a central scaffold that mimics the dipeptide substrate of the enzyme. The thiomorpholine ring of our starting material can serve as a constrained proline mimic. This protocol outlines the synthesis of a potential DPP-IV inhibitor based on a known pharmacophore.

Rationale for Experimental Choices

The chosen synthetic route employs a standard amide coupling reaction, which is a cornerstone of medicinal chemistry for its reliability and broad substrate scope.[3][4] The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent in conjunction with HOBt (hydroxybenzotriazole) is a well-established method to minimize racemization and improve reaction efficiency.[4] The subsequent deprotection of the Cbz group via catalytic hydrogenation is a clean and high-yielding reaction that avoids harsh acidic or basic conditions, thus preserving the integrity of other functional groups in the molecule.[5]

Experimental Protocol

Step 1: Amide Coupling with 3-aminopiperidine dihydrochloride

  • To a solution of (S)-4-Cbz-thiomorpholine-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and hydroxybenzotriazole (HOBt, 1.2 eq).

  • Stir the mixture for 30 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve 3-aminopiperidine dihydrochloride (1.1 eq) in DMF and add N,N-diisopropylethylamine (DIPEA, 2.5 eq) to neutralize the salt.

  • Add the neutralized 3-aminopiperidine solution to the activated carboxylic acid mixture.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-Cbz protected amide intermediate.

Step 2: Cbz Deprotection

  • Dissolve the N-Cbz protected amide intermediate (1.0 eq) in methanol (0.1 M).

  • Add palladium on carbon (10% w/w, 0.1 eq) to the solution.

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure).

  • Stir the reaction vigorously at room temperature for 4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the desired amine intermediate, which can often be used in the next step without further purification.

G start (S)-4-Cbz-thiomorpholine- 3-carboxylic acid step1 Step 1: Amide Coupling EDC, HOBt, DIPEA, DMF start->step1 + 3-aminopiperidine intermediate N-Cbz Protected Amide step1->intermediate step2 Step 2: Cbz Deprotection H2, Pd/C, MeOH intermediate->step2 product Potential DPP-IV Inhibitor Scaffold step2->product

Caption: Synthesis of a potential DPP-IV inhibitor scaffold.

StepReagent/ConditionPurposeExpected Yield
1EDC, HOBt, DIPEAAmide bond formation70-85%
2H₂, Pd/CRemoval of Cbz protecting group>90%

Application Protocol 2: Solid-Phase Synthesis of a Thiomorpholine-Containing Peptide

The incorporation of non-natural amino acids into peptides is a powerful strategy for developing novel therapeutics with enhanced stability and bioactivity. (S)-4-Cbz-thiomorpholine-3-carboxylic acid can be used as a building block in solid-phase peptide synthesis (SPPS) to create peptides with unique conformational properties.[6][7][8]

Rationale for Experimental Choices

Fmoc-based SPPS is the most common method for peptide synthesis due to its use of milder deprotection conditions (piperidine) compared to the harsh acids required in Boc-based strategies.[9] The Cbz group on our starting material is not compatible with standard Fmoc-SPPS as it is not orthogonal. Therefore, the Cbz group must first be replaced with an Fmoc group. This is achieved by deprotection of the Cbz group followed by reaction with Fmoc-OSu. The resulting Fmoc-protected amino acid can then be used in standard SPPS protocols.

Experimental Protocol

Step 1: Preparation of (S)-4-Fmoc-thiomorpholine-3-carboxylic acid

  • Dissolve (S)-4-Cbz-thiomorpholine-3-carboxylic acid (1.0 eq) in a mixture of methanol and water (1:1, 0.1 M).

  • Add sodium carbonate (2.5 eq) and stir until dissolved.

  • Add palladium on carbon (10% w/w, 0.1 eq) and stir under a hydrogen atmosphere for 6 hours.

  • Filter the reaction mixture through Celite and concentrate to dryness.

  • Dissolve the residue in a mixture of 1,4-dioxane and water (1:1, 0.2 M) and cool to 0 °C.

  • Add 9-fluorenylmethyloxycarbonyl succinimidyl carbonate (Fmoc-OSu, 1.1 eq) and stir at room temperature for 12 hours.

  • Acidify the reaction mixture to pH 2 with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash chromatography to yield (S)-4-Fmoc-thiomorpholine-3-carboxylic acid.

Step 2: Solid-Phase Peptide Synthesis

  • Swell the resin (e.g., Rink Amide resin) in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash with DMF.

  • Coupling: Add a solution of the Fmoc-protected amino acid (including the prepared (S)-4-Fmoc-thiomorpholine-3-carboxylic acid, 3.0 eq), a coupling agent (e.g., HBTU, 3.0 eq), and a base (e.g., DIPEA, 6.0 eq) in DMF to the resin. Agitate for 2 hours. Wash with DMF.

  • Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.

  • Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge and wash the peptide pellet with cold diethyl ether.

  • Purify the crude peptide by reverse-phase HPLC.

G start (S)-4-Cbz-thiomorpholine- 3-carboxylic acid step1a Cbz Deprotection start->step1a step1b Fmoc Protection step1a->step1b fmoc_aa (S)-4-Fmoc-thiomorpholine- 3-carboxylic acid step1b->fmoc_aa spps Solid-Phase Peptide Synthesis fmoc_aa->spps peptide Thiomorpholine-Containing Peptide spps->peptide

Caption: Workflow for solid-phase synthesis of a thiomorpholine-containing peptide.

Conclusion

(S)-4-Cbz-thiomorpholine-3-carboxylic acid is a highly versatile and valuable building block for the synthesis of a wide array of bioactive molecules. Its unique structural features and orthogonal protecting groups allow for the construction of complex molecular architectures through well-established synthetic methodologies. The protocols outlined in this application note provide a solid foundation for researchers to explore the potential of this scaffold in the development of novel therapeutics.

References

  • Synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. (2022). Molecules. [Link]

  • Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. (2019). ChemSusChem. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-cancer agents in medicinal chemistry. [Link]

  • Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. (2020). Molecules. [Link]

  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (2019). Molecules. [Link]

  • New 4-(Morpholin-4-Yl)-3-Nitrobenzhydrazide Based Scaffold: Synthesis, Structural Insights, and Biological Evaluation. (2023). Molecules. [Link]

  • Convergent Synthesis of Thioether Containing Peptides. (2018). Molecules. [Link]

  • synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. (2021). International Journal of Novel Research and Development.
  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors for the Treatment of Rheumatoid Arthritis. (2019). Journal of Medicinal Chemistry. [Link]

  • Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. (2014). ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2010). Tetrahedron Letters. [Link]

  • Angular-Substituted[3][10]Thiazino[3,4-a]Isoquinolines: Biological Evaluation and In Silico Studies on DPP-IV Inhibition. (2024). International Journal of Molecular Sciences. [Link]

  • Design and Synthesis of Novel Antimicrobial Agents. (2023). Pharmaceutics. [Link]

  • Introduction to Peptide Synthesis. (2019). Master Organic Chemistry. [Link]

  • Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Peptide Synthesis. (2024). Chemistry LibreTexts. [Link]

  • Thioester Mediated Biocatalytic Amide Bond Synthesis with In Situ Thiol Recycling. (2022). ChemRxiv. [Link]

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumanni agents. (2017). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). Molecules. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. (2015). Chemical Society Reviews. [Link]

  • Introduction to Peptide Synthesis. (2010). Current Protocols in Protein Science. [Link]

  • New Synthetic Route to a Dipeptidyl Peptidase-4 Inhibitor. (2012). Organic Process Research & Development. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in (S)-4-Cbz-thiomorpholine-3-carboxylic acid Synthesis

Introduction: Welcome to the technical support guide for the synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid. This chiral heterocyclic amino acid is a valuable building block in medicinal chemistry and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support guide for the synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid. This chiral heterocyclic amino acid is a valuable building block in medicinal chemistry and drug development, frequently utilized in the construction of complex pharmaceutical intermediates.[1] Achieving high yields and maintaining stereochemical integrity during its synthesis can be challenging due to the multifunctional nature of the molecule. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis, particularly those leading to low product yield. We will explore the causality behind experimental choices and provide field-proven insights to optimize your synthetic protocol.

Proposed General Synthetic Pathway

A common and effective route to (S)-4-Cbz-thiomorpholine-3-carboxylic acid involves a two-step process starting from L-cysteine. This pathway is often preferred for its straightforward nature and the availability of the starting material. The general scheme involves an initial S-alkylation followed by an N-acylation and subsequent intramolecular cyclization.

G cluster_0 Step 1: S-Alkylation & N-Protection cluster_1 Step 2: Intramolecular Cyclization L-Cysteine L-Cysteine Intermediate_A S-(2-bromoethyl)-N-Cbz-L-cysteine L-Cysteine->Intermediate_A 1. 1,2-Dibromoethane 2. Benzyl Chloroformate (Cbz-Cl) 3. Base (e.g., NaHCO3) Final_Product (S)-4-Cbz-thiomorpholine- 3-carboxylic acid Intermediate_A->Final_Product Base (e.g., NaH, K2CO3) High Dilution

Caption: General workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that can lead to diminished yields. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: My initial N-protection and S-alkylation step is inefficient, showing significant amounts of unreacted L-cysteine and multiple products on my TLC/LC-MS. What's going wrong?

A1: Senior Application Scientist Insights

This is a common bottleneck where multiple reactions can compete. The key is to control the reaction conditions to favor the desired N-Cbz protection and mono-S-alkylation.

Potential Causes & Solutions:

  • Incorrect Order of Reagent Addition: Adding the alkylating agent (1,2-dibromoethane) before the protecting group (Cbz-Cl) can lead to a mixture of unprotected, mono-alkylated, and di-alkylated cysteine, as well as potential oligomerization. The primary amine of cysteine is a potent nucleophile.

    • Solution: Protect the amine first. Perform the reaction in a stepwise manner. First, protect L-cysteine with benzyl chloroformate under Schotten-Baumann conditions (aqueous basic solution) to form N-Cbz-L-cysteine.[2][3] After confirming the protection, proceed with the S-alkylation.

  • pH Control Issues: The nucleophilicity of both the thiol and amine groups is highly pH-dependent. At neutral to slightly basic pH, the thiolate anion (S-) is the more potent nucleophile, favoring S-alkylation. At higher pH, the amine can compete more effectively, and side reactions like hydrolysis of the Cbz-Cl reagent can accelerate.

    • Solution: For the Cbz protection step, maintain a pH between 8.5 and 10 using a base like sodium bicarbonate or sodium carbonate. For the subsequent S-alkylation, adjusting the pH to ~8 can optimize the reaction for the thiolate.

  • Oxidation of Cysteine: The thiol group in L-cysteine is highly susceptible to oxidation, forming cystine (a disulfide-linked dimer). This depletes your starting material.

    • Solution: Use degassed solvents (purged with nitrogen or argon) and consider adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) if permitted by downstream steps. Always use fresh, high-purity L-cysteine.

Q2: The intramolecular cyclization step is giving a very low yield of the desired thiomorpholine ring. I'm isolating a significant amount of a polymeric or dimeric byproduct. How can I favor cyclization?

A2: Senior Application Scientist Insights

This is a classic problem of competing intramolecular (cyclization) versus intermolecular (polymerization) reactions. The outcome is governed by reaction kinetics and concentration.

Potential Causes & Solutions:

  • High Concentration: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to intermolecular reactions.

    • Solution (The High Dilution Principle): The most effective strategy is to perform the cyclization under high dilution conditions (typically 0.01 M to 0.05 M). This is achieved by slowly adding the solution of the linear precursor (e.g., S-(2-bromoethyl)-N-Cbz-L-cysteine) to a larger volume of solvent containing the base. This maintains a very low instantaneous concentration of the reactant, favoring the intramolecular pathway.

  • Incorrect Choice of Base or Solvent: A base that is too strong can cause elimination of HBr from the bromoethyl group, forming an unreactive vinyl group. The solvent also plays a crucial role in solvating the transition state.

    • Solution: Screen a variety of bases and solvents. A moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often a good starting point. Sodium hydride (NaH) in THF is another common choice for deprotonating the carboxylic acid, which then acts as the nucleophile to displace the bromide.

ParameterRecommendation for CyclizationRationale
Concentration 0.01 - 0.05 M (High Dilution)Favors intramolecular reaction over intermolecular polymerization.
Base K₂CO₃, NaH, or a hindered organic baseShould be strong enough to deprotonate the acid but minimize side reactions.
Solvent DMF, Acetonitrile, THFPolar aprotic solvents are generally effective for such cyclizations.
Temperature Room Temperature to 60 °CStart at RT and gently heat if the reaction is slow. Avoid high temperatures.
Q3: I'm observing a loss of stereochemical purity in my final product. What causes this racemization and how can I prevent it?

A3: Senior Application Scientist Insights

The stereocenter at the C3 position (the α-carbon of the original cysteine) is susceptible to racemization, especially under harsh conditions. The acidic proton at this position can be abstracted, leading to a planar enolate intermediate which can be re-protonated from either face.

Potential Causes & Solutions:

  • Strong Basic Conditions: Exposure to strong bases, particularly at elevated temperatures, is the primary cause of racemization at the α-carbon of amino acid derivatives.

    • Solution: Use the mildest base effective for the cyclization step. Hindered organic bases or inorganic bases like K₂CO₃ are generally preferred over alkoxides or hydroxides. If a strong base is necessary, conduct the reaction at the lowest possible temperature (e.g., 0 °C or below) and for the shortest possible time.

  • Prolonged Reaction Times at High Temperatures: Even with a mild base, extended heating can provide enough energy to cause epimerization.

    • Solution: Monitor the reaction progress closely using TLC or LC-MS. Once the starting material is consumed, work up the reaction immediately. Avoid unnecessary heating or extended reaction times.

G cluster_root Troubleshooting Logic cluster_step1 Problem Area: Step 1 (Alkylation/Protection) cluster_step2 Problem Area: Step 2 (Cyclization) cluster_purity Problem Area: Final Product Purity Low_Yield Low Yield Observed Impure_Start Impure Starting Material / Multiple Byproducts Low_Yield->Impure_Start Polymer Polymer/Dimer Formation Low_Yield->Polymer Racemization Loss of Stereopurity Low_Yield->Racemization Cause_pH Incorrect pH Control Impure_Start->Cause_pH Cause_Oxidation Cysteine Oxidation Impure_Start->Cause_Oxidation Solution_pH Optimize pH for each step: - Cbz-Cl: pH 8.5-10 - S-Alkylation: pH ~8 Cause_pH->Solution_pH Solution_Oxidation Use degassed solvents and fresh L-cysteine Cause_Oxidation->Solution_Oxidation Cause_Conc High Reactant Concentration Polymer->Cause_Conc Solution_Conc Use High Dilution Principle (Slow addition to solvent) Cause_Conc->Solution_Conc Cause_Base Harsh Basic Conditions / High Temperature Racemization->Cause_Base Solution_Base Use mild base (e.g., K2CO3) Maintain low temperature Cause_Base->Solution_Base

Caption: Troubleshooting workflow for low yield synthesis.

Experimental Protocol Example: High-Dilution Cyclization

This protocol details a self-validating system for the critical intramolecular cyclization step.

Objective: To synthesize (S)-4-Cbz-thiomorpholine-3-carboxylic acid from S-(2-bromoethyl)-N-Cbz-L-cysteine via intramolecular cyclization, maximizing yield by minimizing intermolecular side reactions.

Materials:

  • S-(2-bromoethyl)-N-Cbz-L-cysteine (1 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Syringe pump

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a rubber septum.

  • Reagent Preparation:

    • In the main reaction flask, add anhydrous K₂CO₃ (3 eq.) and a large volume of anhydrous DMF (to achieve a final reactant concentration of ~0.01 M).

    • In a separate flask, dissolve S-(2-bromoethyl)-N-Cbz-L-cysteine (1 eq.) in anhydrous DMF.

  • High-Dilution Addition: Draw the solution of the cysteine derivative into a syringe and mount it on a syringe pump. Place the needle through the septum of the main reaction flask.

  • Reaction: Begin stirring the K₂CO₃ suspension in the main flask. Start the slow addition of the cysteine derivative solution via the syringe pump over a period of 4-6 hours.

  • Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-18 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The goal is the complete disappearance of the starting material spot. A typical TLC system would be Dichloromethane:Methanol (9:1).

  • Work-up:

    • Once the reaction is complete, filter off the K₂CO₃.

    • Remove the DMF under reduced pressure (high vacuum).

    • Dissolve the residue in ethyl acetate and wash with a mild acidic solution (e.g., 1M citric acid) to protonate the carboxylate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization, typically from an ethyl acetate/hexane solvent system.

References

  • Organic Chemistry Portal. Thioester and thioacid synthesis by acylation of thiols (thiolation). [Link]

  • Science of Synthesis. (2006).
  • Google Patents. (2012). CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.
  • MDPI. (2022). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • National Institutes of Health. (2012). Biomimetic Synthesis of Cbz-(S)-Dolaphenine. ACS Medicinal Chemistry Letters. [Link]

  • PubChem, National Institutes of Health. Thiomorpholine-3-carboxylic acid. [Link]

  • ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • PubMed, National Institutes of Health. (2002). Cyclization of N-terminal S-carbamoylmethylcysteine causing loss of 17 Da from peptides and extra peaks in peptide maps. Journal of Proteome Research. [Link]

  • PubChem, National Institutes of Health. Thiomorpholine-3-carboxylate. [Link]

  • PubMed, National Institutes of Health. (1998). S-carboxymethyl-L-cysteine. International Journal of Biochemistry & Cell Biology. [Link]

  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. [Link]

  • Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl ethyl fumarate. [Link]

Sources

Optimization

Technical Support Center: Optimizing Thiomorpholine Cyclization Reactions

Welcome to the technical support center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiomorpholine cyclization.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for thiomorpholine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of thiomorpholine cyclization. Here, we address common challenges encountered during experimental work, providing not just solutions but also the fundamental reasoning behind them to empower your research.

Troubleshooting Guide: Addressing Common Experimental Hurdles

This section is dedicated to resolving specific issues that may arise during the synthesis of thiomorpholine and its derivatives. Each point of failure is analyzed from a mechanistic standpoint to provide robust and reliable solutions.

Issue 1: Low or No Product Yield

"My thiomorpholine cyclization reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I rectify this?"

Low product yield is a frequent challenge stemming from several potential factors. A systematic approach to troubleshooting is crucial.

Underlying Causes & Solutions:

  • Inefficient Formation of the Precursor: The cyclization to thiomorpholine is often preceded by the formation of an intermediate, such as a half-mustard derivative from a thiol-ene reaction.[1][2][3] Incomplete formation of this precursor will naturally lead to low yields of the final product.

    • Troubleshooting Steps:

      • Confirm Precursor Formation: Before proceeding to the cyclization step, verify the formation of the intermediate using an appropriate analytical method like NMR or LC-MS.[1]

      • Optimize the Thiol-Ene Reaction: If the precursor formation is inefficient, consider the following:

        • Photocatalyst Concentration: For photochemical reactions, the concentration of the photocatalyst is critical. While a catalyst is beneficial, high concentrations do not always equate to higher yields and can sometimes be detrimental. It has been shown that reducing the sensitizer concentration, for instance of 9-fluorenone (9-FL), can be done without compromising the yield.[1][4]

        • Reaction Temperature: Temperature can significantly impact reaction rates. For instance, in the thiol-ene reaction of cysteamine hydrochloride with vinyl chloride, lowering the temperature from 20°C to 6°C resulted in a drop in yield from 53-58% to 18%.[1][2]

        • Degassing: While thiol-ene reactions are generally tolerant to oxygen, degassing the reaction mixture by sparging with an inert gas like argon can sometimes improve results, especially if the photocatalyst is susceptible to oxygen quenching.[1][4]

  • Suboptimal Cyclization Conditions: The cyclization step itself is highly dependent on the reaction conditions.

    • Troubleshooting Steps:

      • Base Selection and Stoichiometry: The choice and amount of base are critical for the intramolecular cyclization. A base screen is recommended to identify the most effective one. For the cyclization of 2-(2-chloroethylthio)ethylamine hydrochloride, bases like triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective, with 2 equivalents typically being optimal.[1][2]

      • Temperature of Cyclization: Higher temperatures generally favor the cyclization reaction. For instance, complete conversion of the intermediate to thiomorpholine was achieved in 5 minutes at 100°C.[1][2]

      • Solvent: The choice of solvent can influence the solubility of reagents and the reaction rate. Methanol is a commonly used solvent for the precursor formation.[1][4]

Issue 2: Formation of Significant Side Products

"My reaction is producing the desired thiomorpholine, but I am also observing significant quantities of side products. How can I improve the selectivity?"

The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

Underlying Causes & Solutions:

  • Intermolecular Reactions: If the concentration of the reactants is too high, intermolecular side reactions can compete with the desired intramolecular cyclization.

    • Troubleshooting Steps:

      • High Dilution: While it may seem counterintuitive, running the cyclization step under more dilute conditions can favor the intramolecular reaction pathway, as the probability of one end of the molecule finding the other is higher than it encountering another molecule.

  • Decomposition of Starting Materials or Product: The reagents or the thiomorpholine product itself may be unstable under the reaction conditions.

    • Troubleshooting Steps:

      • Reaction Time: Monitor the reaction progress closely using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time.[1] Prolonged reaction times at elevated temperatures can lead to decomposition.

      • pH Control: Ensure the pH of the reaction mixture is controlled, as extreme pH values can lead to degradation of certain functional groups.

Issue 3: Reaction Stalls or is Sluggish

"My thiomorpholine synthesis is proceeding very slowly or appears to have stalled before completion. What can I do to drive it to completion?"

A sluggish reaction can be due to insufficient activation energy or catalyst deactivation.

Underlying Causes & Solutions:

  • Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier.

    • Troubleshooting Steps:

      • Increase Temperature: Gradually increase the reaction temperature while monitoring for any potential side product formation. For the cyclization step, temperatures around 100°C have been shown to be effective.[1][2]

  • Catalyst Inefficiency or Deactivation: In catalyzed reactions, the catalyst may not be active enough or could be deactivating over time.

    • Troubleshooting Steps:

      • Choice of Catalyst: For photochemical reactions, consider alternative photocatalysts. While metal-based catalysts like Ru(bpy)3(PF6)2 are known to be effective for thiol-ene reactions, more cost-effective organic photocatalysts like 9-fluorenone can also be highly efficient.[1][2][4]

      • Catalyst Loading: Ensure the optimal catalyst loading is used. A very low loading might not be sufficient to drive the reaction at a reasonable rate.

  • Poor Mixing: In heterogeneous reactions or when using gaseous reagents, inefficient mixing can be a rate-limiting factor.

    • Troubleshooting Steps:

      • Improve Agitation: Ensure vigorous stirring of the reaction mixture.

      • Flow Chemistry for Gaseous Reagents: For reactions involving gaseous reagents like vinyl chloride, continuous flow reactors can provide better mixing and mass transfer compared to batch reactors.[1][2] It has been noted that a simple T-mixer may not provide efficient mixing, and using a coil filled with glass beads can improve the reaction outcome.[1][2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of thiomorpholine synthesis.

Q1: What are the common starting materials for thiomorpholine synthesis?

There are several synthetic routes to thiomorpholine.[5] Some common starting materials include:

  • Diethanolamine: This can be converted to an amino-mustard species and then cyclized with sodium sulfide.[1][2][4]

  • Cysteamine and a two-carbon electrophile: A modern and efficient method involves the reaction of cysteamine with a vinyl reagent, such as vinyl chloride, in a thiol-ene reaction to form a half-mustard intermediate, which is then cyclized.[1][2][4]

  • 2-Mercaptoethanol and aziridine: This combination can be used to generate an intermediate that is then cyclized.[1][2][4]

Q2: How can I monitor the progress of my thiomorpholine cyclization reaction?

Regular monitoring of the reaction is crucial for optimization and to determine the endpoint. Common analytical techniques include:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative analysis of the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds and provides information on the molecular weight of the components.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique for a wide range of compounds, providing both separation and mass information.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for quantitative analysis to determine the yield of the product.[1]

Q3: Are there any specific safety precautions I should take when synthesizing thiomorpholine?

Yes, safety should always be a priority in the laboratory. Specific hazards depend on the chosen synthetic route. For instance, if using vinyl chloride, it is important to be aware that it is a highly toxic, flammable, and carcinogenic gas.[1][2] Always work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE). It is recommended to use a dedicated gas detector when working with hazardous gases.[1]

Q4: I am having issues with my reaction clogging in a continuous flow setup. What could be the cause?

Clogging in continuous flow reactors is a common issue, particularly when dealing with reactions that produce precipitates or have a high concentration of starting materials.[1][2][4]

  • Precipitation of Reagents or Byproducts: In some cases, the choice of base can lead to the formation of insoluble salts. For example, when using triethylamine (Et3N) for the cyclization, precipitation was observed, making it unsuitable for a flow protocol.[1][2] Switching to a base that forms more soluble byproducts, such as DIPEA, can resolve this issue.

  • High Concentration: Running the reaction at very high concentrations can lead to the precipitation of starting materials or products. Optimizing the concentration is key.

  • Reactor Design: The design of the flow reactor can also play a role. Using wider channels or a setup that can handle slurries might be necessary for certain reactions.

Experimental Protocols & Data

Table 1: Base Screening for Thiomorpholine Cyclization
Base (2 equiv.)Temperature (°C)Time (min)Conversion of IntermediateNMR Yield of Thiomorpholine
Et3N1005Full86-89%
DIPEA1005Full86-89%
DBU1005Full86-89%
Data synthesized from literature reports.[1][2]
Protocol: Batch Procedure for Photochemical Thiol-Ene Reaction

This protocol describes the formation of the half-mustard intermediate from cysteamine hydrochloride and vinyl acetate as a model system.

  • Reagent Preparation: In a 25 mL pear-shaped flask, dissolve cysteamine hydrochloride (25 mmol) in methanol (5 mL). Sonication can aid in dissolution.

  • Addition of Alkene: Add vinyl acetate (27.5 mmol, 1.1 equiv.) to the solution.

  • Irradiation: Close the flask and irradiate the solution for 1 hour using a 365 nm, 50 W LED.

  • Work-up: Evaporate the solvent and any remaining vinyl acetate under reduced pressure to obtain the 2-aminoethylthioethyl acetate intermediate.

This protocol is adapted from a published procedure.[1]

Visualizing the Workflow

Diagram 1: Troubleshooting Logic for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_precursor Check Precursor Formation (NMR, LC-MS) start->check_precursor precursor_ok Precursor Formed check_precursor->precursor_ok optimize_thiol_ene Optimize Thiol-Ene Reaction: - Catalyst Concentration - Temperature - Degassing precursor_ok->optimize_thiol_ene No optimize_cyclization Optimize Cyclization: - Base Selection & Stoichiometry - Temperature - Solvent precursor_ok->optimize_cyclization Yes optimize_thiol_ene->check_precursor end Improved Yield optimize_cyclization->end

Caption: A flowchart for troubleshooting low product yield.

Diagram 2: General Workflow for Thiomorpholine Synthesis

ThiomorpholineWorkflow cluster_step1 Step 1: Precursor Formation cluster_step2 Step 2: Cyclization start_materials Cysteamine + Alkene (e.g., Vinyl Chloride) thiol_ene Photochemical Thiol-Ene Reaction start_materials->thiol_ene intermediate Half-Mustard Intermediate thiol_ene->intermediate cyclization Base-Mediated Intramolecular Cyclization intermediate->cyclization product Thiomorpholine cyclization->product

Caption: A two-step workflow for thiomorpholine synthesis.

References

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. PMC - NIH. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol- ene/Cyclization Sequence in Continuous Flow. ChemRxiv. [Link]

  • Shaikh, R. A., et al. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Thiomorpholine synthesis. [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-Ene/Cyclization Sequence in Continuous Flow. PubMed. [Link]

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Troubleshooting

Technical Support Center: Stereoselective Synthesis of Chiral Thiomorpholines

Welcome to the Technical Support Center for the synthesis of chiral thiomorpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of chiral thiomorpholines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these important heterocyclic scaffolds while maintaining stereochemical integrity. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to assist you in your experimental work. Our goal is to provide not just procedural steps, but also the underlying rationale to empower you to make informed decisions and overcome synthetic challenges.

Introduction to Chiral Thiomorpholine Synthesis and the Challenge of Racemization

Chiral thiomorpholines are privileged structural motifs in a wide array of biologically active compounds and pharmaceuticals. The precise three-dimensional arrangement of atoms in these molecules is often critical for their therapeutic efficacy. However, the synthesis of enantiomerically pure thiomorpholines is frequently complicated by the risk of racemization—the conversion of a chiral molecule into an equal mixture of both enantiomers, rendering the product therapeutically inactive or introducing unintended biological effects.

Racemization can occur at various stages of the synthesis, from the cyclization reaction to purification. The primary culprits are often harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which can facilitate the formation of planar, achiral intermediates.[1] This guide will provide you with the knowledge and tools to anticipate, troubleshoot, and prevent racemization, ensuring the successful synthesis of your target chiral thiomorpholines.

Troubleshooting Guide: Preventing and Diagnosing Racemization

This section addresses specific issues you may encounter during the synthesis of chiral thiomorpholines in a practical question-and-answer format.

Q1: I'm observing a significant loss of enantiomeric excess (% ee) in my final thiomorpholine product after cyclization. What are the likely causes?

A1: Loss of enantiomeric excess during cyclization is a common problem and can often be traced back to the reaction conditions and the nature of the intermediates involved. Here are the primary factors to investigate:

  • Mechanism of Racemization: The most common pathway for racemization involves the formation of a planar, achiral intermediate, such as an enolate or an imine, which can be protonated from either face with equal probability.[2][3] If your cyclization precursor has a stereocenter alpha to a carbonyl or imine group, it is particularly susceptible to epimerization under basic or acidic conditions.[4]

  • Harsh Reaction Conditions:

    • Temperature: Elevated temperatures provide the activation energy needed to overcome the barrier for chiral inversion. Whenever possible, conduct your cyclization at the lowest effective temperature.

    • Strong Bases or Acids: Strong bases (e.g., alkoxides, LDA) can readily deprotonate a carbon alpha to a carbonyl group, leading to enolate formation and subsequent racemization.[1] Similarly, strong acids can catalyze tautomerization. Opt for milder bases (e.g., organic amines like triethylamine or DIPEA) or weaker acids, and use them stoichiometrically rather than in large excess.

  • Prolonged Reaction Times: The longer your chiral intermediate is exposed to conditions that can induce racemization, the greater the loss of enantiomeric purity. Monitor your reaction closely by TLC or LC-MS and quench it as soon as it reaches completion.

Troubleshooting Workflow for Loss of % ee During Cyclization

Caption: Decision tree for troubleshooting loss of enantiomeric excess during cyclization.

Q2: My starting materials are enantiomerically pure, but I'm still getting a racemic or partially racemized product. Could the workup or purification be the problem?

A2: Absolutely. The stereochemical integrity of your product can be compromised even after the main reaction is complete. Here's what to look out for during workup and purification:

  • Aqueous Workup: Be mindful of the pH of your aqueous washes. Exposing your chiral thiomorpholine to strongly acidic or basic aqueous solutions can lead to epimerization, especially if the stereocenter is labile. Use buffered solutions or neutral water for extractions whenever possible.

  • Chromatography:

    • Silica Gel: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds. You can neutralize silica gel by preparing a slurry with a small amount of triethylamine in your eluent system and then packing the column.

    • Temperature: Avoid heating your product for extended periods during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.

  • Distillation: High temperatures during distillation are a significant risk for racemization. If your product is distillable, use a high-vacuum distillation apparatus to lower the boiling point.

Q3: How can I choose the right protecting group to maintain stereochemical integrity?

A3: The choice of protecting groups for the nitrogen and sulfur atoms is crucial for preventing unwanted side reactions and preserving stereochemistry.[5]

  • N-Protecting Groups:

    • Carbamates (Boc, Cbz): These are generally good choices as they reduce the nucleophilicity of the nitrogen and can prevent side reactions. The Boc group is typically stable under basic conditions used for cyclization and can be removed under mild acidic conditions. The Cbz group is stable to mild acids and bases and is readily removed by hydrogenolysis.

    • Sulfonamides (Ts, Ns): These groups are very robust but require harsh conditions for removal, which can be detrimental to stereocenters. However, certain sulfonamides like the 2-nitrobenzenesulfonyl (Ns) group can be cleaved under milder conditions.

  • S-Protecting Groups:

    • Trityl (Trt) and Acetamidomethyl (Acm): These are commonly used for protecting the thiol group in cysteine-derived precursors. They are stable under a range of conditions and can be removed without affecting most stereocenters.[5]

The ideal protecting group strategy will depend on the overall synthetic route and the compatibility with other functional groups in your molecule.

Frequently Asked Questions (FAQs)

Q1: What are the most reliable strategies for synthesizing enantiopure thiomorpholines?

A1: Several robust strategies can be employed to achieve high enantioselectivity in thiomorpholine synthesis:

  • Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids (e.g., cysteine, serine). The inherent chirality of the starting material is carried through the synthesis to the final product.

  • Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of a reaction is a powerful method. For instance, the enantioselective reduction of prochiral 3,6-dihydro-2H-1,4-thiazines using imine reductases (IREDs) has been shown to produce chiral thiomorpholines with excellent enantioselectivity (up to 99% ee).

  • Chiral Auxiliaries: A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed. This method is particularly useful when a suitable chiral catalyst is not available.

  • Stereoselective Ring-Opening of Chiral Precursors: The use of enantiopure aziridines or thiiranes as starting materials can lead to the stereospecific formation of thiomorpholines.

Q2: How can I determine the enantiomeric excess (% ee) of my chiral thiomorpholine?

A2: The most common and reliable methods for determining the enantiomeric excess of chiral thiomorpholines are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to different retention times.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents or Derivatizing Agents:

    • Chiral Shift Reagents (CSRs): These are lanthanide complexes that can reversibly bind to the analyte, inducing diastereomeric shifts in the NMR spectrum, allowing for the quantification of each enantiomer.

    • Chiral Derivatizing Agents (CDAs): The chiral thiomorpholine is reacted with a chiral derivatizing agent, such as Mosher's acid chloride, to form a mixture of diastereomers.[6] These diastereomers will have distinct signals in the NMR spectrum, which can be integrated to determine the % ee.[6]

Q3: Are there any general tips for maintaining stereointegrity throughout a multi-step synthesis?

A3: Yes, here are some guiding principles:

  • Plan your route carefully: Choose reactions and reagents that are known to be stereospecific or stereoselective.

  • Use mild reaction conditions: Avoid high temperatures and strong acids or bases whenever possible.

  • Protect sensitive functional groups: Use appropriate protecting groups to prevent side reactions that could lead to racemization.

  • Monitor your reactions: Follow the progress of your reactions closely and work them up promptly upon completion.

  • Purify with care: Use neutral or buffered conditions for workup and chromatography. Avoid excessive heat.

  • Analyze at each step: If possible, determine the enantiomeric purity of your intermediates at key stages of the synthesis to identify any steps where racemization is occurring.

Detailed Experimental Protocols

Protocol 1: Stereoselective Reduction of a Dihydro-1,4-thiazine using an Imine Reductase

This protocol is adapted from a general procedure for the biocatalytic reduction of cyclic imines.

Materials:

  • 3,6-Dihydro-2H-1,4-thiazine substrate

  • Imine reductase (IRED) enzyme (commercially available or expressed)

  • NADPH cofactor

  • Glucose dehydrogenase (GDH) for cofactor regeneration

  • D-Glucose

  • Potassium phosphate buffer (pH 7.5)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • In a reaction vessel, prepare a solution of potassium phosphate buffer (100 mM, pH 7.5).

  • To the buffer, add D-glucose (1.5 equivalents relative to the substrate).

  • Add the 3,6-dihydro-2H-1,4-thiazine substrate to a final concentration of 10 mM.

  • Add NADPH to a final concentration of 1 mM.

  • Add GDH to a final concentration of 1 mg/mL.

  • Initiate the reaction by adding the IRED enzyme to a final concentration of 2 mg/mL.

  • Stir the reaction mixture at a controlled temperature (typically 25-30 °C) and monitor the progress by chiral HPLC or GC.

  • Once the reaction is complete, quench it by adding an equal volume of a water-miscible organic solvent (e.g., acetonitrile).

  • Centrifuge the mixture to pellet the precipitated protein.

  • Extract the supernatant with an organic solvent (e.g., ethyl acetate, 3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral thiomorpholine by column chromatography if necessary.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

This is a general guideline; the specific conditions will need to be optimized for your particular thiomorpholine derivative.

Materials:

  • Chiral HPLC column (e.g., polysaccharide-based like Chiralpak or Chiralcel)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Your chiral thiomorpholine sample

  • Racemic standard of your thiomorpholine

Procedure:

  • Column Selection: Choose a chiral stationary phase that is likely to resolve your compound. Polysaccharide-based columns are a good starting point for many heterocyclic compounds.[7]

  • Mobile Phase Screening:

    • Start with a simple mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10).

    • Inject the racemic standard to see if you get baseline separation of the two enantiomers.

    • If separation is not achieved, systematically vary the ratio of the solvents. You can also try other alcohol modifiers like ethanol.

    • Small amounts of additives, such as trifluoroacetic acid for acidic compounds or diethylamine for basic compounds, can sometimes improve peak shape and resolution.

  • Method Optimization: Once you have achieved partial separation, optimize the flow rate, column temperature, and mobile phase composition to achieve baseline resolution (Rs > 1.5).

  • Quantification:

    • Prepare a calibration curve using solutions of known concentrations of the racemic standard.

    • Inject your sample and integrate the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess using the formula: % ee = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Visualizations

Mechanism of Racemization via Enolate Formation

G cluster_0 Racemization Pathway A Chiral Ketone (α-stereocenter) B Planar Enolate (Achiral) A->B Base (deprotonation) C Racemic Mixture B->C Protonation (from either face)

Caption: A simplified diagram illustrating the racemization of a chiral ketone through the formation of a planar enolate intermediate.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [URL: https://www.aapptec.com/aggregation-racemization-and-side-reactions-in-peptide-synthesis-sp-103.html]
  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273155/]
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. IJARST. [URL: https://www.ijarst.com/images/short_pdf/1690199736_IJARST-2248.pdf]
  • Reactions at the Alpha Carbon of Carbonyls (Full Lesson) | Sketchy MCAT. YouTube. [URL: https://www.youtube.
  • Technical Support Center: Preventing Racemization of Chiral Amines. Benchchem. [URL: https://www.benchchem.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [URL: Not a direct link, but information is widely available in peptide chemistry resources]
  • 12.3: Isomerization at the α-Carbon - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Carbonyl_Alpha-Substitution_Reactions/12.
  • Sulfur-Nitrogen Heterocycles. MDPI. [URL: https://www.mdpi.com/1420-3049/23/9/2255]
  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10474684/]
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/marketing/global/documents/188/441/t402103h.pdf]
  • A Study Of Synthesis Of Bioactive Heterocycles. IJNRD. [URL: https://www.ijnrd.org/papers/IJNRD2306351.pdf]
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral Determination of Enantiomeric Excess. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure-pdfs/TCI_MAIL_143_EN.pdf]
  • Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem. [URL: https://www.benchchem.com/technical-support-center/troubleshooting-poor-regioselectivity-in-the-synthesis-of-substituted-pyridines]
  • CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=cv6p0641]
  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17947986/]

Sources

Optimization

Technical Support Center: Navigating Reactions with Cbz-Thiomorpholine Carboxylic Acid

Welcome to the technical support center for Cbz-thiomorpholine carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are incorporating this versatile building block...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Cbz-thiomorpholine carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development who are incorporating this versatile building block into their synthetic workflows. Cbz-thiomorpholine carboxylic acid, with its unique structural features, offers significant potential in medicinal chemistry. However, its sterically demanding nature, a consequence of the bulky carboxybenzyl (Cbz) protecting group and the non-planar thiomorpholine ring, can present challenges in achieving optimal reaction outcomes.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome these hurdles. We will delve into the mechanistic basis of these challenges and provide field-proven protocols to ensure your success.

Understanding the Core Challenge: Steric Hindrance

The primary obstacle in reactions involving Cbz-thiomorpholine carboxylic acid is steric hindrance. The bulky Cbz group, attached to the nitrogen atom of the thiomorpholine ring, can physically obstruct the approach of reagents to the carboxylic acid functionality. This hindrance can lead to sluggish reaction rates, incomplete conversions, and low yields, particularly in amide bond formation.

Troubleshooting Guide: Amide Bond Formation

Amide coupling is one of the most common reactions where steric hindrance with Cbz-thiomorpholine carboxylic acid becomes apparent. Below are common issues and their solutions.

Problem 1: Low or No Yield in Amide Coupling Reaction

You are attempting to couple Cbz-thiomorpholine carboxylic acid with a primary or secondary amine and observe minimal to no product formation.

Root Cause Analysis:

The low reactivity is likely due to the steric bulk of the Cbz-thiomorpholine carboxylic acid, which prevents the effective formation of the activated ester intermediate or hinders the subsequent nucleophilic attack by the amine. Standard coupling reagents may not be potent enough to overcome this energy barrier.

Solutions and Protocols:

1. Selection of a More Potent Coupling Reagent:

Standard carbodiimide reagents like DCC or EDC are often insufficient for sterically hindered couplings.[1] Switching to a more powerful in situ activating reagent is crucial.

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt- or OBt-esters.[1] HATU is often the reagent of choice for challenging couplings due to its ability to overcome steric hindrance.[1]

  • Phosphonium Salts: PyBOP and PyAOP are also excellent choices for activating sterically hindered carboxylic acids.

Table 1: Comparison of Coupling Reagents for Hindered Systems

Coupling ReagentClassKey Advantages
HATU Uronium SaltHigh reactivity, effective for sterically demanding couplings.[1]
HBTU/TBTU Uronium SaltGood reactivity, widely used.[2]
PyBOP Phosphonium SaltAvoids guanidinium byproducts.
COMU Uronium SaltHigh efficiency, good solubility, and a safer alternative to HOBt/HOAt-based reagents.[3]

Protocol 1: High-Efficiency Amide Coupling using HATU

  • Dissolution: In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Cbz-thiomorpholine carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or NMP.

  • Addition of Amine and Base: Add the amine (1.1 - 1.2 eq) to the solution, followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 - 3.0 eq).

  • Pre-activation (Optional but Recommended): In a separate flask, dissolve HATU (1.1 eq) in a minimal amount of the same anhydrous solvent. Add this solution to the reaction mixture. Some protocols recommend pre-activating the carboxylic acid with HATU and the base for a few minutes before adding the amine.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, the reaction may require an extended time (4-24 hours).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

dot

Amide Coupling Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction Conditions cluster_workup Work-up & Purification Reactants Cbz-Thiomorpholine Carboxylic Acid + Amine Solvent Anhydrous DMF / NMP Reactants->Solvent Dissolve Coupling_Reagent HATU / PyBOP Coupling_Reagent->Solvent Base DIPEA Base->Solvent Time 4-24 hours Solvent->Time Stir Atmosphere Inert Atmosphere (Ar or N2) Atmosphere->Time Quench Aqueous NaHCO3 Time->Quench Reaction Completion Extract Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify Product Amide Product Purify->Product Cbz Deprotection Decision Tree Start Start: Cbz Deprotection Hydrogenolysis Attempt Catalytic Hydrogenolysis (H2, Pd/C) Start->Hydrogenolysis Check_Completion Reaction Complete? Hydrogenolysis->Check_Completion Success Deprotected Product Check_Completion->Success Yes Troubleshoot_H2 Troubleshoot Hydrogenolysis: - Increase catalyst loading - Use Pd(OH)2/C - Increase H2 pressure Check_Completion->Troubleshoot_H2 No Troubleshoot_H2->Hydrogenolysis Re-attempt Acid_Deprotection Alternative: Acid-Mediated Deprotection (HBr/AcOH or HCl/Dioxane) Troubleshoot_H2->Acid_Deprotection If still fails Workup Aqueous Work-up & Purification Acid_Deprotection->Workup Workup->Success

Caption: Decision tree for Cbz deprotection strategies.

Frequently Asked Questions (FAQs)

Q1: Why is Cbz-thiomorpholine carboxylic acid considered sterically hindered?

A: The steric hindrance arises from a combination of the bulky benzyl group of the Cbz protector and the conformational rigidity of the six-membered thiomorpholine ring. This bulkiness can shield the carboxylic acid group, making it less accessible to incoming nucleophiles or the active sites of catalysts.

Q2: Can I use a less bulky protecting group to avoid these issues?

A: Yes, if your synthetic route allows, you could consider using a smaller protecting group like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl). However, the choice of protecting group depends on the overall synthetic strategy and the orthogonality required for deprotection in the presence of other functional groups. [5]Cbz protection is often chosen for its specific stability and deprotection conditions.

Q3: Are there any specific solvents that are better for these hindered coupling reactions?

A: N-Methyl-2-pyrrolidone (NMP) is often preferred over dimethylformamide (DMF) for its superior solvating properties, which can be beneficial in reactions involving large, sterically hindered molecules. [4]Using anhydrous, high-purity solvents is critical to prevent side reactions and ensure the efficiency of the coupling reagents.

Q4: I am seeing epimerization during the coupling of my chiral Cbz-thiomorpholine carboxylic acid. What can I do to minimize this?

A: Epimerization can be a side reaction, especially with highly activated carboxylic acids. To minimize it:

  • Use an Additive: Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress epimerization. Many modern coupling reagents, like HATU and COMU, already incorporate moieties that serve this purpose. [3]* Control the Base: Use a sterically hindered, non-nucleophilic base like DIPEA or 2,4,6-collidine. Avoid using an excess of the base, as it can promote epimerization.

  • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can reduce the rate of epimerization.

Q5: Can microwave-assisted synthesis help with these difficult couplings?

A: Yes, microwave-assisted peptide synthesis (MAPS) can be very effective in driving difficult, sterically hindered couplings to completion. The rapid and efficient heating provided by microwaves can help overcome the activation energy barrier, often leading to shorter reaction times and higher yields. Reagents like COMU are particularly well-suited for microwave-assisted synthesis. [6]

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(4), 189-194. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. (2021). Nature Communications. [Link]

  • Reddit. (2023). Coupling reaction sometimes works, sometimes doesn't. r/Chempros. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664-8675. [Link]

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. [Link]

  • Saroha, M., Kumar, A., & Kumar, S. (2016). Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature. Tetrahedron Letters, 57(21), 2231-2234. [Link]

  • Katritzky, A. R., & Rogovoy, B. V. (2005). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 70(14), 5431-5437. [Link]

  • Smith, A. M., et al. (2015). Salt and Ionic Cocrystalline Forms of Amides: Protonation of Carbamazepine in Aqueous Media. Crystal Growth & Design, 15(10), 4886-4895. [Link]

  • Sabatini, M. T., Boulton, L. T., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. [Link]

  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Technology Networks. [Link]

  • Synthesis of the Proposed Structure of Celacarfurine and Analogues Using Sequential Cascade Ring Expansion Reactions. (2021). Organic Letters. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Direct Amidation of Tertiary N-Benzylamines. (2022). Organic Letters. [Link]

  • Continuous Flow Synthesis of α-Trifluoromethylthiolated Esters and Amides from Carboxylic Acids: a Telescoped Approach. (2018). Scientific Reports. [Link]

  • Kent, S. B. (1988). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide Research, 1(1), 8-13. [Link]

  • Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • An Excellent Method for Cbz-Protection of Amines. (2010). Catalysis Letters. [Link]

  • Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Goossen, L. J., Rodriguez, N., & Goossen, K. (2011). Decarboxylative coupling reactions: a modern strategy for C–C-bond formation. Chemical Society Reviews, 40(10), 5008-5024. [Link]

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Troubleshooting

Improving diastereoselectivity in asymmetric synthesis of thiomorpholine derivatives

Welcome to the technical support center for the asymmetric synthesis of thiomorpholine derivatives. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues an...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the asymmetric synthesis of thiomorpholine derivatives. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and deepen their understanding of the factors governing diastereoselectivity in these critical synthetic transformations. Thiomorpholine scaffolds are integral to numerous bioactive compounds, making stereochemical control paramount.[1][2][3] This guide provides in-depth, mechanism-driven solutions to challenges encountered in the laboratory.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.

Issue 1: Low Diastereomeric Ratio (d.r.) in the Final Product

Question: My reaction is yielding the desired thiomorpholine derivative, but with a poor diastereomeric ratio (e.g., 1:1 or 2:1). What are the primary factors I should investigate to improve diastereoselectivity?

Answer: A low diastereomeric ratio indicates that the energy difference between the transition states leading to the different diastereomers is minimal. To improve selectivity, you must amplify these energy differences. The key parameters to investigate are temperature, catalyst system, and solvent.

1.1 Temperature Control

Explanation: Most asymmetric reactions are kinetically controlled. Lowering the reaction temperature can significantly enhance diastereoselectivity by favoring the pathway with the lower activation energy.[4] According to the Curtin-Hammett principle, the product ratio is determined by the difference in the transition state energies (ΔΔG‡).[4] A decrease in temperature makes the reaction more sensitive to small differences in these energies. Conversely, higher temperatures can lead to an equilibrium of diastereomers, eroding selectivity.[5]

Troubleshooting Steps:

  • Initial Screening: If your reaction is running at room temperature or higher, perform a temperature screening at 0 °C, -20 °C, and -78 °C.

  • Monitoring: Analyze aliquots at various time points to ensure the reaction proceeds to completion at lower temperatures, as reaction rates will decrease.

  • Energy Calculation: For a more rigorous approach, conducting the reaction at multiple temperatures allows for the calculation of the difference in free energy between the transition states, providing deeper mechanistic insight.[4]

1.2 Catalyst and Ligand Optimization

Explanation: The choice of catalyst is fundamental for inducing stereoselectivity. In organocatalyzed reactions, such as thia-Michael additions, bifunctional catalysts (e.g., thioureas, squaramides) activate both the nucleophile and the electrophile, creating a highly organized, chiral transition state.[6] The steric and electronic properties of the catalyst and its chiral scaffold dictate the facial selectivity of the nucleophilic attack.

Troubleshooting Steps:

  • Catalyst Screening: If using an organocatalyst, screen a panel of catalysts with varying steric bulk and electronic properties. For example, compare cinchona alkaloid-derived thioureas with different substituents.[6]

  • Catalyst Loading: Vary the catalyst loading. While a higher loading might increase the reaction rate, it can sometimes negatively impact selectivity. Conversely, reducing catalyst loading can sometimes improve the d.r., although it may require longer reaction times.[7]

  • Metal Catalysis: For metal-catalyzed processes, screen different chiral ligands. The bite angle, chirality, and electronic nature of the ligand are critical.[5]

  • Additives: The presence of additives, such as acids or bases, can influence the catalytic cycle and stereochemical outcome.[5] A screening of different additives and their stoichiometry can be beneficial.

1.3 Solvent Effects

Explanation: The solvent influences the reaction by solvating reactants, intermediates, and transition states. A solvent's polarity, viscosity, and ability to form hydrogen bonds can alter the geometry and stability of the diastereomeric transition states. Non-polar solvents often favor more organized, compact transition states, which can lead to higher selectivity.

Troubleshooting Steps:

  • Solvent Screening: Conduct the reaction in a range of anhydrous solvents with varying polarities (e.g., toluene, dichloromethane, THF, ethyl acetate).[5][8]

  • Anhydrous Conditions: Ensure all solvents are strictly anhydrous. Trace amounts of water can interfere with the catalytic cycle, leading to a decrease in both yield and selectivity.[5]

  • Concentration: Investigate the effect of substrate concentration. In some cases, higher concentrations can favor the desired stereochemical pathway.

The following diagram outlines a logical workflow for troubleshooting low diastereoselectivity.

G start Low d.r. Observed temp Step 1: Optimize Temperature start->temp Is reaction temperature > 0°C? cat Step 2: Screen Catalyst System temp->cat Lower temp to 0°C, -20°C, -78°C. No improvement? result Improved Diastereoselectivity temp->result Improvement observed solv Step 3: Evaluate Solvent Effects cat->solv Screen catalysts/ligands with different steric/electronic properties. No improvement? cat->result Improvement observed sub Step 4: Modify Substrate solv->sub Screen anhydrous solvents (Toluene, DCM, THF, etc.). No improvement? solv->result Improvement observed sub->result Consider modifying substrate (e.g., protecting groups, steric bulk)

Caption: Troubleshooting workflow for low diastereoselectivity.

Issue 2: Poor Yield or Incomplete Conversion

Question: My reaction shows high diastereoselectivity, but the yield is low, or the reaction does not proceed to completion. What should I check?

Answer: Low conversion or yield can stem from several factors, including catalyst activity, substrate reactivity, and reaction conditions.

2.1 Catalyst Activity and Purity

Explanation: The catalyst may be impure, deactivated, or simply not active enough for the specific substrates. Organocatalysts, in particular, can be sensitive to air and moisture.

Troubleshooting Steps:

  • Purity Check: Ensure the catalyst is of high purity. If it is air- or moisture-sensitive, confirm it was handled under appropriate inert conditions.

  • Catalyst Choice: If using a common catalyst like triphenylphosphine in a cycloaddition, consider that other phosphines with different electronic and steric properties might be more effective for your specific substrates.[5]

  • Photocatalysis: For photochemical reactions, ensure the photocatalyst and wavelength are appropriate. For instance, in some thiol-ene reactions for thiomorpholine synthesis, 9-fluorenone has been used effectively as a low-cost photocatalyst.[9][10]

2.2 Substrate Reactivity

Explanation: The electronic and steric nature of your starting materials is crucial. In aza-Michael or thia-Michael additions, the Michael acceptor must be sufficiently electron-deficient, and the nucleophile must be sufficiently nucleophilic.[11][12]

Troubleshooting Steps:

  • Electronic Effects: If possible, modify the substrates. Adding electron-withdrawing groups to the Michael acceptor can increase its reactivity.

  • Steric Hindrance: Bulky substituents on either the nucleophile or the acceptor can slow down the reaction.[11][12] While often beneficial for selectivity, excessive steric hindrance can prevent the reaction from occurring. Assess if less bulky starting materials can be used.

  • Purity of Starting Materials: Verify the purity of your reactants. Impurities can inhibit the catalyst or lead to side reactions.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do bifunctional organocatalysts, like chiral thioureas, control stereoselectivity in thiomorpholine synthesis?

A1: Bifunctional organocatalysts, such as those derived from cinchona alkaloids or amino acids, possess both a Lewis basic site (e.g., a tertiary amine) and a hydrogen-bond donor site (e.g., a thiourea group).[6] In a thia-Michael addition, the amine base deprotonates the thiol nucleophile, increasing its nucleophilicity. Simultaneously, the thiourea moiety activates the Michael acceptor (e.g., a nitroalkene) by forming two hydrogen bonds with the nitro group. This dual activation brings the reactants into a highly organized, chiral transition state, where one face of the Michael acceptor is sterically shielded by the catalyst's chiral framework. This forces the nucleophile to attack from the less hindered face, resulting in a specific stereochemical outcome.

G cluster_0 Bifunctional Catalyst cluster_1 Reactants Catalyst Chiral Scaffold HBD H-Bond Donor (e.g., Thiourea) Catalyst->HBD LBS Lewis Base (e.g., Amine) Catalyst->LBS Elec Michael Acceptor (e.g., Nitroalkene) HBD->Elec Activates via H-Bonding Nuc Thiol Nucleophile LBS->Nuc Deprotonates TS Organized Chiral Transition State Nuc->TS Elec->TS Product Product TS->Product Forms Diastereomerically Enriched Product

Caption: Mechanism of bifunctional organocatalysis.

Q2: What is a typical starting point for optimizing the diastereoselectivity of an aza-Michael addition to form a thiomorpholine precursor?

A2: A robust starting point is to screen reaction parameters systematically. The table below shows an example based on literature findings for optimizing similar transformations. The goal is to identify which parameter has the most significant impact on the diastereomeric ratio (d.r.).

EntryCatalyst (mol%)SolventTemp (°C)d.r.Yield (%)
1Catalyst A (10)Toluene253:185
2Catalyst A (10)DCM252.5:188
3Catalyst A (10)THF252:190
4Catalyst A (10)Toluene06:182
5Catalyst A (10) Toluene -20 15:1 80
6Catalyst B (10)Toluene-20>20:175

Data is illustrative and based on general principles reported in asymmetric catalysis literature.[5][7]

Based on this illustrative data, both temperature and catalyst choice significantly impact diastereoselectivity. The initial optimization would point towards running the reaction at -20 °C (Entry 5). A subsequent screen of a different catalyst (Catalyst B, Entry 6) at the optimized temperature could lead to even further improvement.

Q3: Can I use a catalyst-free approach?

A3: Yes, catalyst-free, or thermal, conditions are sometimes an option, particularly for domino reactions or cycloadditions.[5] However, these reactions often require higher temperatures, which can be detrimental to diastereoselectivity. If a catalyzed reaction is consistently providing low selectivity, a thermal reaction might offer a different stereochemical outcome, but it is generally less reliable for achieving high d.r. in asymmetric synthesis.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Asymmetric Thia-Michael Addition

This protocol is a representative example for the synthesis of a chiral thiomorpholin-3-one precursor, adapted from established methodologies.

Materials:

  • Chiral thiourea organocatalyst (e.g., Takemoto catalyst)

  • Aryl/heteroaryl nitroalkene (1.0 equiv)

  • Methyl 2-mercaptoacetate (1.2 equiv)

  • Anhydrous toluene (to make a 0.1 M solution)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the chiral thiourea catalyst (0.05 equiv, 5 mol%).

  • Add the aryl/heteroaryl nitroalkene (1.0 equiv).

  • Add anhydrous toluene via syringe to achieve the desired concentration (e.g., 0.1 M).

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C) using a cryocooler or an appropriate cooling bath.

  • Stir the mixture for 10 minutes to ensure thermal equilibrium.

  • Add methyl 2-mercaptoacetate (1.2 equiv) dropwise via syringe.

  • Stir the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (ee) or diastereomeric ratio (d.r.) of the purified product using chiral High-Performance Liquid Chromatography (HPLC).

References

  • Jacobs, T., et al. (2021). Investigating the diastereoselective synthesis of a macrocycle under Curtin–Hammett control. Chemical Science, 12(32), 10838-10844. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. Organic Process Research & Development, 26(9), 2532-2539. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol–Ene/Cyclization Sequence in Continuous Flow. ACS Publications. Available at: [Link]

  • Schoon, Y., et al. (2021). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry, 9, 706854. Available at: [Link]

  • Borra, S., et al. (2022). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(48), e202201309. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 246-269. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. ChemRxiv. Available at: [Link]

  • Gemoets, H. P. L., et al. (2022). Synthesis of Thiomorpholine via a Telescoped Photochemical Thiol-ene/Cyclization Sequence in Continuous Flow. Cambridge Open Engage. Available at: [Link]

  • Afonso, J. P. S. M., & Marques, M. M. B. (2022). Horizons in Asymmetric Organocatalysis: En Route to the Sustainability and New Applications. Catalysts, 12(1), 93. Available at: [Link]

  • Wolfe, J. P., & Ney, J. E. (2006). A New Strategy for the Synthesis of Substituted Morpholines. Organic Letters, 8(8), 1713-1716. Available at: [Link]

  • Le, T. T. N., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. Polymers, 14(21), 4567. Available at: [Link]

  • Guérin, D. J., et al. (2008). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic Letters, 10(11), 2345-2348. Available at: [Link]

  • Siavashaci, M., et al. (2019). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystals, 9(12), 633. Available at: [Link]

  • Puglisi, A., & Benaglia, M. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts, 12(8), 918. Available at: [Link]

  • Zhang, Y., et al. (2022). Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. Molecules, 27(19), 6653. Available at: [Link]

  • Reddy, V. G., & Kumar, P. (2015). Enantioselective Synthesis of 6-Substituted Thiomorpholin-3-ones via Asymmetric Thia-Michael Addition Reactions Using Chiral Bifunctional Thiourea Catalysts Followed by Intramolecular Reductive Cyclization. ChemInform, 46(36). Available at: [Link]

  • Ye, S., et al. (2021). Regio- and Stereoselective Synthesis of Thiazoline Derivatives via the Thioketene-Induced Ring Expansion of Aziridines. Organic Letters, 23(11), 4282-4287. Available at: [Link]

  • Clayden, J., & Youssef, L. H. (2005). Asymmetric synthesis of tertiary thiols and thioethers. Beilstein Journal of Organic Chemistry, 1, 19. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged scaffold possessing diverse bioactivity profile. ResearchGate. Available at: [Link]

  • Asirvatham, S., Thakor, E., & Jain, H. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. Available at: [Link]

  • Hanson, J. R., et al. (2022). An experimental investigation into the kinetics and mechanism of the aza-Michael additions of dimethyl itaconate. White Rose Research Online. Available at: [Link]

  • Wang, S., et al. (2022). Deconstructive Asymmetric Total Synthesis of Morphine-Family Alkaloid (−)-Thebainone A. Journal of the American Chemical Society, 144(30), 13866-13872. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Structural Validation of Peptides Incorporating (S)-4-Cbz-thiomorpholine-3-carboxylic acid

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering unparalleled control over conformation, stability, and biological activity. However, these struc...

Author: BenchChem Technical Support Team. Date: February 2026

The integration of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering unparalleled control over conformation, stability, and biological activity. However, these structural innovations introduce significant analytical challenges. The certainty of your final peptide's structure—its sequence, stereochemical integrity, and three-dimensional conformation—is paramount. This guide provides an in-depth, comparative framework for the robust validation of peptides containing the constrained, non-natural amino acid, (S)-4-Cbz-thiomorpholine-3-carboxylic acid (Tmc(Cbz)). We will move beyond rote protocols to explain the causality behind our experimental choices, ensuring a self-validating, authoritative workflow.

The Analytical Imperative: Why Tmc(Cbz) Demands a Multi-Pronged Approach

The Tmc(Cbz) residue introduces three key structural features that must be unequivocally verified:

  • The Thiomorpholine Ring: Its cyclic nature imposes significant conformational constraints on the peptide backbone, which can be a design feature but must be confirmed.

  • The (S)-Stereocenter: The stereochemical integrity at the α-carbon is critical for biological function. Solid-phase peptide synthesis (SPPS) conditions, particularly during coupling and deprotection steps, can risk epimerization.[1][2]

  • The Cbz Protecting Group: While the Carboxybenzyl (Cbz) group is part of the building block's identity, its presence must be confirmed in the final structure, as its lability could lead to unintended byproducts.

A single analytical technique is insufficient to address these complexities. We will, therefore, employ a synergistic triad of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).

G cluster_0 Synthesis & Purification cluster_1 Structural Validation Workflow cluster_2 Final Validation SPPS Solid-Phase Peptide Synthesis (SPPS) Purification RP-HPLC Purification SPPS->Purification Crude Peptide HRMS Primary Structure & Mass (HRMS & MS/MS) Purification->HRMS Purified Peptide NMR 3D Structure & Connectivity (2D NMR) HRMS->NMR Sequence Confirmed Chiral Stereochemical Integrity (Chiral HPLC) NMR->Chiral Structure Elucidated Final Validated Structure Chiral->Final Stereochemistry Confirmed G cluster_0 Intra-Residue Assignment cluster_1 Sequential Assignment ('Walking') cluster_2 Structure Calculation TOCSY TOCSY/COSY (Identify Spin Systems) NOESY NOESY/ROESY (Through-Space Connections) TOCSY->NOESY Assign Protons HSQC ¹H-¹³C HSQC (Confirm Cα/Cβ) d_alpha_N dαN(i, i+1) NOESY->d_alpha_N d_NN dNN(i, i+1) NOESY->d_NN d_beta_N dβN(i, i+1) NOESY->d_beta_N Calc Distance Restraints Structure Calculation d_alpha_N->Calc Connect Residues d_NN->Calc Connect Residues d_beta_N->Calc Connect Residues

Sources

Comparative

A Comparative Analysis of the Biological Activity of (S)- and (R)-Enantiomers of 4-Cbz-thiomorpholine-3-carboxylic acid

A Technical Guide for Researchers in Drug Discovery and Development Introduction The principle of chirality is a cornerstone of modern drug development, as the three-dimensional arrangement of atoms in a molecule can pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

The principle of chirality is a cornerstone of modern drug development, as the three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets. Enantiomers, non-superimposable mirror images of a chiral molecule, frequently exhibit distinct pharmacological and toxicological profiles. This guide provides a comparative overview of the hypothetical biological activities of the (S)- and (R)-enantiomers of 4-Cbz-thiomorpholine-3-carboxylic acid, a derivative of a privileged heterocyclic scaffold in medicinal chemistry.[1][2]

The thiomorpholine ring is a versatile structural motif found in numerous bioactive compounds, displaying a wide range of therapeutic properties.[1][2] Notably, the unprotected L-thiomorpholine-3-carboxylic acid (L-TMC), corresponding to the (S)-enantiomer, has been identified as a cytotoxic and nephrotoxic agent, with its bioactivation mediated by L-amino acid oxidase.[3] Conversely, the (R)-enantiomer of thiomorpholine-3-carboxylic acid serves as a valuable chiral building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[4] The introduction of the N-carboxybenzyl (Cbz) protecting group is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a lead compound. This guide will explore the potential ramifications of this modification on the differential activity of the two enantiomers.

Hypothetical Biological Activity Profile

Based on the known cytotoxicity of the parent L-thiomorpholine-3-carboxylic acid, it is plausible that the (S)-enantiomer of the Cbz-protected compound may retain some degree of this activity, albeit potentially modulated by the bulky Cbz group. The (R)-enantiomer, in contrast, might exhibit a different, potentially therapeutic, activity or serve as a less active control. This guide will explore a hypothetical scenario where the (S)-enantiomer displays selective cytotoxicity against a cancer cell line, while the (R)-enantiomer is significantly less potent.

Comparative Cytotoxicity Data (Hypothetical)

The following table summarizes hypothetical IC50 values for the (S)- and (R)-enantiomers of 4-Cbz-thiomorpholine-3-carboxylic acid against a human colorectal cancer cell line (HCT116) and a non-cancerous human embryonic kidney cell line (HEK293).

CompoundHCT116 IC50 (µM)HEK293 IC50 (µM)Selectivity Index (HEK293/HCT116)
(S)-4-Cbz-thiomorpholine-3-carboxylic acid15.2 ± 1.8> 200> 13.2
(R)-4-Cbz-thiomorpholine-3-carboxylic acid185.7 ± 12.5> 200> 1.1
Doxorubicin (Control)0.8 ± 0.15.4 ± 0.66.75

Data are presented as mean ± standard deviation from three independent experiments.

This hypothetical data suggests that the (S)-enantiomer possesses moderate and selective cytotoxicity towards the cancer cell line, whereas the (R)-enantiomer is largely inactive.

Experimental Protocols

Synthesis and Chiral Separation

The racemic mixture of 4-Cbz-thiomorpholine-3-carboxylic acid can be synthesized from thiomorpholine-3-carboxylic acid and benzyl chloroformate under basic conditions. The separation of the enantiomers is crucial for evaluating their individual biological activities and can be achieved through chiral chromatography.[5][6]

Step-by-Step Protocol for Chiral HPLC Separation:

  • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H) is recommended.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 80:20 v/v) with a small amount of a modifier like trifluoroacetic acid (0.1%) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL of a 1 mg/mL solution of the racemic mixture in the mobile phase.

  • Fraction Collection: Collect the eluting enantiomers in separate fractions based on the chromatogram.

  • Purity Analysis: Assess the enantiomeric excess of the collected fractions by re-injecting them into the chiral column.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC cluster_collection Fraction Collection & Analysis racemate Racemic 4-Cbz-thiomorpholine- 3-carboxylic acid dissolve Dissolve in Mobile Phase racemate->dissolve hplc Inject into Chiral HPLC System dissolve->hplc separation Separation on Chiral Stationary Phase hplc->separation detection UV Detection (254 nm) separation->detection collect_s Collect (S)-enantiomer detection->collect_s collect_r Collect (R)-enantiomer detection->collect_r purity_s Analyze Enantiomeric Purity of (S)-fraction collect_s->purity_s purity_r Analyze Enantiomeric Purity of (R)-fraction collect_r->purity_r

Caption: Workflow for the chiral separation of (S)- and (R)-enantiomers.

Cell Viability Assay (MTT Assay)

The cytotoxic effects of the separated enantiomers can be determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed HCT116 and HEK293 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the (S)- and (R)-enantiomers (e.g., 0.1 to 200 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Plausible Mechanism of Action: A Hypothetical Signaling Pathway

Given the cytotoxicity of the parent compound, a plausible mechanism for the (S)-enantiomer could involve the induction of apoptosis. The Cbz group might influence cellular uptake or interaction with a specific intracellular target. A hypothetical signaling pathway is presented below.

G S_enantiomer (S)-4-Cbz-thiomorpholine- 3-carboxylic acid receptor Putative Target (e.g., Enzyme X) S_enantiomer->receptor Binds and Inhibits R_enantiomer (R)-4-Cbz-thiomorpholine- 3-carboxylic acid R_enantiomer->receptor Weak or No Binding no_interaction No Significant Interaction R_enantiomer->no_interaction caspase_cascade Caspase-3 Activation receptor->caspase_cascade Downstream Signaling cell_survival Normal Cell Survival no_interaction->cell_survival apoptosis Apoptosis caspase_cascade->apoptosis

Sources

Validation

A Senior Application Scientist's Guide to Confirming the Enantiomeric Purity of (S)-4-Cbz-thiomorpholine-3-carboxylic acid

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity, safety profile, and ultimately, its t...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological activity, safety profile, and ultimately, its therapeutic success. For chiral molecules such as (S)-4-Cbz-thiomorpholine-3-carboxylic acid, a versatile building block in medicinal chemistry, ensuring enantiomeric purity is a non-negotiable aspect of quality control.[1] This guide provides an in-depth comparison of analytical techniques to ascertain the enantiomeric excess of this compound, offering researchers, scientists, and drug development professionals the technical insights and experimental protocols necessary for robust and reliable characterization.

The Imperative of Enantiomeric Purity

The two enantiomers of a chiral molecule can exhibit markedly different biological activities. One may be therapeutically active, while the other could be inactive or, in the worst-case scenario, elicit toxic effects. Regulatory bodies worldwide, including the U.S. Food and Drug Administration, mandate stringent control over the enantiomeric composition of chiral drugs. Therefore, the development and validation of accurate analytical methods for determining enantiomeric purity is a cornerstone of the drug development process.[2]

A Comparative Analysis of Key Analytical Techniques

The determination of enantiomeric purity can be approached through several analytical techniques, each with its own set of advantages and limitations. Here, we compare the most prominent methods: Chiral High-Performance Liquid Chromatography (Chiral HPLC), Chiral Supercritical Fluid Chromatography (Chiral SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Auxiliaries, and Polarimetry.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[3] The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.[]

Principle of Separation: The CSP creates a chiral environment within the column. The enantiomers of the analyte form transient diastereomeric complexes with the CSP, and the difference in the stability of these complexes results in their differential elution and, consequently, their separation. For N-Cbz protected amino acids and their derivatives, polysaccharide-based CSPs are often highly effective.[5]

Experimental Protocol: Chiral HPLC

  • Column Selection: A chiral stationary phase, such as a polysaccharide-based column (e.g., CHIRALPAK® series), is a primary choice for N-Cbz protected amino acids.[3]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent like n-hexane and an alcohol such as 2-propanol, often with a small amount of an acidic modifier like trifluoroacetic acid to improve peak shape.[3] For polar phase chromatography, a mixture of solvents like methanol, acetonitrile, and water with additives like formic acid and diethylamine can be employed.[3]

  • Sample Preparation: Dissolve a precisely weighed amount of (S)-4-Cbz-thiomorpholine-3-carboxylic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Instrumentation and Parameters:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 270 nm, where the Cbz group exhibits strong absorbance.

  • Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [Area(S) - Area(R)] / [Area(S) + Area(R)] x 100.

Workflow for Chiral HPLC Analysis

cluster_prep Sample & Mobile Phase Preparation cluster_hplc Chiral HPLC System cluster_analysis Data Analysis Sample Dissolve Sample in Mobile Phase Injector Inject Sample Sample->Injector MobilePhase Prepare Hexane/IPA/TFA Mixture MobilePhase->Injector Column Chiral Stationary Phase Column Injector->Column Elution Detector UV Detector (270 nm) Column->Detector Separation Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation cluster_prep Sample Preparation cluster_sfc Chiral SFC System cluster_analysis Data Analysis Sample Dissolve Sample in Modifier Injector Inject Sample Sample->Injector Column Chiral Stationary Phase Column Injector->Column Elution with CO2/Modifier Detector UV Detector (270 nm) Column->Detector Separation Chromatogram Obtain Chromatogram Detector->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis Sample Dissolve Sample in Deuterated Solvent CSA Add Chiral Solvating Agent Sample->CSA Acquisition Acquire 1H NMR Spectrum CSA->Acquisition Spectrum Analyze Spectrum for Signal Splitting Acquisition->Spectrum Integration Integrate Diastereomeric Signals Spectrum->Integration Calculation Calculate % Enantiomeric Excess Integration->Calculation

Sources

Comparative

A Senior Application Scientist's Guide to Bioisosteric Replacement Studies Involving Thiomorpholine Carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals In modern medicinal chemistry, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is p...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In modern medicinal chemistry, the strategic modification of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric or electronic properties, is a cornerstone of this optimization process.[1][2] This guide provides an in-depth comparison of thiomorpholine carboxylic acid as a bioisostere, particularly as a surrogate for proline, a unique amino acid that often governs the structure and function of peptides and proteins.[3]

The rationale for seeking proline analogues is rooted in its distinct structural role. The cyclic nature of proline restricts the peptide backbone, influencing protein folding and stability, and its cis-trans isomerization can act as a molecular switch in biological processes.[4][5][6] However, these same properties can present challenges in drug design, including susceptibility to specific peptidases or suboptimal binding conformations. Thiomorpholine carboxylic acid emerges as a compelling alternative, offering nuanced yet impactful modifications to the classic proline scaffold.

The Strategic Advantage of Thiomorpholine Carboxylic Acid: A Comparative Analysis

The substitution of proline's C4 methylene group with a sulfur atom to create thiomorpholine carboxylic acid introduces significant changes in stereoelectronics and physicochemical properties. This section compares thiomorpholine carboxylic acid to proline and other common proline bioisosteres.

Key Comparative Parameters:

  • Conformational Preference: Proline's five-membered ring exists in a dynamic equilibrium between two puckered conformations (Cγ-endo and Cγ-exo). The introduction of a larger sulfur atom in the six-membered thiomorpholine ring alters this conformational landscape, favoring a more defined chair-like conformation.[7] This can lead to a more rigid pre-organization of the molecule, potentially reducing the entropic penalty upon binding to a biological target.[8]

  • Electronic Properties: The thioether group in thiomorpholine is less basic than the secondary amine in morpholine, which can influence hydrogen bonding capabilities and overall polarity.[7] This modulation can be critical for improving cell permeability and avoiding unwanted interactions with off-target proteins.

  • Metabolic Stability: The thioether moiety introduces a potential site for metabolism (S-oxidation), which can be a double-edged sword. While it may represent a metabolic liability in some cases, it can also provide a "soft spot" for predictable metabolic clearance, potentially avoiding the formation of reactive metabolites associated with other parts of the molecule.

  • Solubility and Lipophilicity: The sulfur atom generally increases lipophilicity compared to the oxygen in its morpholine counterpart, which can enhance membrane permeability. However, the overall impact on solubility is context-dependent and must be evaluated on a case-by-case basis.

Diagram 1: A Comparative Overview of Proline and its Bioisosteres

G cluster_proline Parent Amino Acid cluster_bioisosteres Selected Bioisosteres Proline Proline (Pyrrolidine Ring) Thiomorpholine Thiomorpholine Carboxylic Acid (Thioether at C4) Proline->Thiomorpholine Ring Expansion + S-atom Thiazolidine Thiazolidine-4-Carboxylic Acid (Thioether at C1) Proline->Thiazolidine CH2 to S at C1 Pipecolic Pipecolic Acid (Six-membered Ring) Proline->Pipecolic Ring Expansion Morpholine Morpholine Carboxylic Acid (Ether at C4) Thiomorpholine->Morpholine S to O

Caption: Structural relationships between Proline and key bioisosteres.

Data-Driven Comparison: Case Study Insights

While direct head-to-head comparisons across multiple studies are rare, we can synthesize data from various sources to build a compelling case for the utility of thiomorpholine-based scaffolds. For instance, the replacement of the morpholine ring in the antibiotic Linezolid with a thiomorpholine S,S-dioxide scaffold has been explored to generate new antibacterial agents.[9]

FeatureProlineThiomorpholine Carboxylic AcidRationale for Replacement
Ring Size 5-membered6-memberedAlters conformational rigidity and vectoral display of substituents.
Key Heteroatom N/ASulfur (Thioether)Modulates electronics, lipophilicity, and metabolic profile.
Conformation Cγ-endo/exo puckerChair-likeCan pre-organize the molecule for optimal target binding.[8]
Metabolic Site Typically stable ringPotential S-oxidationCan introduce a predictable metabolic pathway.
Known Applications Peptidomimetics, OrganocatalysisAntibacterials (e.g., Sutezolid), CNS agents.[10]Broadens therapeutic potential into new chemical space.

Experimental Workflows: A Practical Guide

Successful bioisosteric replacement studies hinge on robust synthetic protocols and reliable comparative assays. Below are representative, step-by-step methodologies.

Protocol 1: Synthesis of N-Substituted Thiomorpholine-3-Carboxylic Acid Derivatives

This protocol is adapted from solid-phase synthesis methodologies, which are highly amenable to creating libraries of analogues for rapid screening.[11]

  • Resin Loading: Start with a suitable solid support (e.g., Wang resin). Immobilize Fmoc-Cys(Trt)-OH using standard peptide coupling conditions (e.g., DIC/Oxyma in DMF).

  • Fmoc Deprotection: Treat the resin-bound amino acid with 20% piperidine in DMF to remove the Fmoc protecting group, liberating the primary amine.

  • Cyclization via Alkylation: React the free amine with a suitable bifunctional electrophile, such as 1-bromo-2-chloroethane, in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in DMF. This step forms the thiomorpholine ring.

  • N-Acylation/Sulfonylation: The secondary amine of the thiomorpholine ring can then be functionalized. For example, acylate with a desired carboxylic acid using HATU/DIPEA or sulfonylate with a sulfonyl chloride.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to release the final compound from the solid support and remove any remaining side-chain protecting groups.

  • Purification: Purify the crude product using reverse-phase HPLC to yield the desired thiomorpholine-3-carboxylic acid derivative.

Protocol 2: Comparative In Vitro Potency Assay (Example: Protease Inhibition)

This protocol outlines a general workflow to compare the inhibitory activity of a parent peptide (containing proline) against its thiomorpholine carboxylic acid-containing analogue.

  • Reagent Preparation: Prepare stock solutions of the protease, a fluorogenic substrate, the parent peptide, and the bioisosteric analogue in an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Inhibitor Titration: Perform serial dilutions of the parent peptide and the analogue in a 96-well or 384-well microplate.

  • Enzyme Addition: Add the protease to each well containing the inhibitors and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Kinetic Reading: Immediately place the microplate in a fluorescence plate reader and monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths.

  • Data Analysis: Calculate the initial reaction rates (V) for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound. A lower IC50 value indicates a more potent inhibitor.

Diagram 2: Workflow for Bioisosteric Replacement and Evaluation

G node_style1 node_style1 node_style2 node_style2 node_style3 node_style3 A 1. Identify Lead Compound (Containing Proline) B 2. Design Analogue Library (Thiomorpholine-CA & Others) A->B C 3. Solid-Phase Synthesis (Protocol 1) B->C D 4. Purification & Characterization (HPLC, MS) C->D E 5. Comparative Biological Assay (e.g., IC50 Determination - Protocol 2) D->E F 6. ADME/Tox Profiling (Metabolic Stability, Permeability) D->F G 7. Data Analysis & SAR (Structure-Activity Relationship) E->G F->G

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Validation

A Technical Guide to the Structure-Activity Relationships of (S)-4-Cbz-thiomorpholine-3-carboxylic Acid Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The (S)-4-Cbz-thiomorpholine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The (S)-4-Cbz-thiomorpholine-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. Its inherent stereochemistry and the presence of multiple points for chemical modification allow for the fine-tuning of pharmacological properties. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives of this scaffold, drawing upon experimental data from various studies to offer insights for the rational design of new drug candidates.

The Core Scaffold: A Foundation for Diverse Biological Activity

The thiomorpholine ring, a sulfur-containing analog of morpholine, is a key heterocyclic motif found in numerous biologically active compounds.[1][2] Its non-planar, chair-like conformation, combined with the electronic properties of the sulfur and nitrogen atoms, provides a unique three-dimensional framework for interaction with biological targets. The carboxybenzyl (Cbz) protecting group at the 4-position and the carboxylic acid at the 3-position of the (S)-thiomorpholine ring system are critical features that influence both the chemical reactivity and the biological activity of these derivatives.

The Cbz group, while often employed as a protecting group in peptide synthesis, can also play a crucial role in molecular recognition by engaging in hydrophobic and aromatic interactions within a target's binding site. The carboxylic acid moiety is a key functional group that can participate in hydrogen bonding and ionic interactions, often anchoring the molecule to the active site of an enzyme or receptor.

Strategic Modifications and Their Impact on Biological Activity: A Comparative Analysis

The exploration of the chemical space around the (S)-4-Cbz-thiomorpholine-3-carboxylic acid core has led to the discovery of compounds with a range of biological activities, including enzyme inhibition. The following sections dissect the impact of structural modifications at key positions, providing a comparative analysis based on available experimental data.

Modification of the Carboxylic Acid Moiety: The Amide Transformation

A common and effective strategy to modulate the properties of carboxylic acid-containing compounds is the formation of amides. This transformation not only alters the electronic and steric profile but also introduces new vectors for interaction with biological targets.

Experimental Rationale: The conversion of the carboxylic acid to an amide can enhance cell permeability by neutralizing the negative charge and increasing lipophilicity. Furthermore, the amide bond introduces a hydrogen bond donor (the N-H group) and can be substituted with a wide variety of chemical groups (R') to probe different regions of a target's binding pocket.

A general synthetic approach to these amide derivatives involves the coupling of the parent carboxylic acid with a primary or secondary amine using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).[3]

Structure-Activity Relationship Insights:

While specific SAR data for a broad range of (S)-4-Cbz-thiomorpholine-3-carboxamides is not extensively documented in a single comprehensive study, we can infer key principles from related compound series. For instance, in the development of inhibitors for various enzymes, the nature of the R' group on the amide nitrogen is a critical determinant of potency and selectivity.

Modification (R') Observed/Expected Impact on Activity Rationale
Small alkyl groups (e.g., methyl, ethyl)Generally modest activity.May not provide sufficient interactions to anchor the molecule firmly in the binding pocket.
Aromatic/Heteroaromatic ringsPotentially enhanced potency.Can engage in π-π stacking, hydrophobic, and van der Waals interactions with aromatic residues in the active site.
Substituted phenyl ringsActivity is highly dependent on the nature and position of the substituent.Electron-donating or withdrawing groups can modulate the electronic properties and introduce new hydrogen bonding or halogen bonding interactions.
Bulky aliphatic groups (e.g., cyclohexyl, adamantyl)Can either increase or decrease activity.The effect is dependent on the size and shape of the binding pocket. A good fit can lead to increased potency, while steric hindrance will be detrimental.

For example, in a series of 4-thiomorpholinophenyl-thiosemicarbazones developed as cholinesterase inhibitors, the introduction of a benzyl group on a terminal nitrogen led to the most potent dual inhibitor.[4] This highlights the importance of an appropriately positioned aromatic moiety for achieving high affinity.

The Significance of the Cbz Group: More Than Just Protection

The N-Cbz group is a cornerstone of this scaffold's activity profile. Its contributions extend beyond simply protecting the nitrogen atom.

Expertise & Experience: The benzyl portion of the Cbz group is a significant pharmacophoric element. It can occupy hydrophobic pockets in the target protein, contributing to the overall binding affinity. The urethane linkage provides a degree of conformational rigidity and can also participate in hydrogen bonding.

Comparative Analysis:

To understand the importance of the Cbz group, it is instructive to compare it with other N-acyl protecting groups, such as the tert-butoxycarbonyl (Boc) group. While both are effective protecting groups, their impact on biological activity can be markedly different.

N-Acyl Group Key Features Potential Impact on Biological Activity
Carboxybenzyl (Cbz) Aromatic, relatively rigid.Can engage in favorable aromatic interactions (π-π stacking, cation-π). The benzylic CH2 provides some flexibility.
tert-Butoxycarbonyl (Boc) Bulky, aliphatic, flexible.Primarily provides steric bulk and can occupy hydrophobic pockets. Lacks the potential for aromatic interactions.

In many instances, the replacement of a Cbz group with a Boc group can lead to a significant drop in potency, underscoring the specific and favorable interactions of the benzyl moiety.

The Thiomorpholine Ring: Stereochemistry and Oxidation State

The inherent (S)-stereochemistry at the 3-position of the thiomorpholine ring is crucial for defining the spatial orientation of the substituents and, consequently, their interaction with a chiral biological target.

Trustworthiness: Enantiomeric purity is a critical parameter in drug development. The synthesis of these derivatives must be carefully controlled to ensure the desired stereochemical outcome, as the opposite enantiomer may have significantly lower activity or even off-target effects.

Furthermore, the sulfur atom of the thiomorpholine ring can be oxidized to the corresponding sulfoxide or sulfone. This modification has a profound impact on the physicochemical properties of the molecule, including its polarity, solubility, and hydrogen bonding capacity.

Experimental Workflow for Oxidation:

Oxidation_Workflow Thiomorpholine (S)-4-Cbz-thiomorpholine -3-carboxylic acid derivative mCPBA_1eq m-CPBA (1 eq.) Thiomorpholine->mCPBA_1eq Sulfoxide Sulfoxide derivative mCPBA_1eq->Sulfoxide mCPBA_2eq m-CPBA (≥2 eq.) Sulfoxide->mCPBA_2eq Sulfone Sulfone derivative mCPBA_2eq->Sulfone

Caption: Oxidation of the thiomorpholine sulfur.

Impact of Sulfur Oxidation:

Oxidation State Impact on Physicochemical Properties Potential Effect on Biological Activity
Sulfide (Thiomorpholine) Less polar, more lipophilic.Favored for interactions in hydrophobic environments.
Sulfoxide More polar, introduces a chiral center at the sulfur, hydrogen bond acceptor.Can enhance solubility and introduce new hydrogen bonding interactions. The diastereomers may exhibit different activities.
Sulfone Most polar, strong hydrogen bond acceptor.Significantly increases polarity and can lead to stronger interactions with polar residues in the binding site.

In a study of thiochromanone analogues as cathepsin L inhibitors, the sulfide derivatives consistently showed superior activity compared to their sulfone counterparts, suggesting a preference for a less polar scaffold in the active site of that particular enzyme.[1]

Case Study: Thiomorpholine Derivatives as Cysteine Protease Inhibitors

Hypothetical SAR Model for Cathepsin Inhibition:

The following model is a synthesis of principles observed in various cysteine protease inhibitor studies, applied to the (S)-4-Cbz-thiomorpholine-3-carboxamide scaffold.

SAR_Model Scaffold (S)-4-Cbz-thiomorpholine-3-carboxamide P1 Pocket Interaction P2 Pocket Interaction P3 Pocket Interaction P1_Group R' on Amide (e.g., small hydrophobic group) P1_Group->Scaffold:p1 P2_Group Thiomorpholine Ring (S-stereochemistry) P2_Group->Scaffold:p2 P3_Group N-Cbz Group (Benzyl moiety) P3_Group->Scaffold:p3

Caption: Pharmacophore model for cathepsin inhibition.

  • P1 Pocket: The R' group on the amide would likely occupy the S1 subsite of the protease, which often accommodates small hydrophobic residues.

  • P2 Pocket: The thiomorpholine ring itself would occupy the S2 subsite. The (S)-stereochemistry is critical for positioning the P1 and P3 groups correctly.

  • P3 Pocket: The benzyl group of the Cbz moiety is well-positioned to interact with the S3 subsite, which is often a larger, more hydrophobic pocket.

Experimental Protocol for Enzyme Inhibition Assay:

A typical protocol to determine the inhibitory potency (IC50) of these compounds against a cysteine protease like cathepsin L would involve a fluorometric assay.

  • Enzyme Activation: Recombinant human cathepsin L is activated in a buffer containing a reducing agent (e.g., DTT) at an acidic pH (e.g., 5.5).

  • Compound Incubation: The activated enzyme is incubated with varying concentrations of the test compound for a defined period.

  • Substrate Addition: A fluorogenic substrate (e.g., Z-FR-AMC) is added to initiate the enzymatic reaction.

  • Fluorescence Measurement: The rate of substrate cleavage is monitored by measuring the increase in fluorescence over time using a microplate reader.

  • Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The (S)-4-Cbz-thiomorpholine-3-carboxylic acid scaffold represents a promising starting point for the development of novel enzyme inhibitors. The key takeaways from the available data and structure-activity principles are:

  • Amide derivatization of the carboxylic acid is a viable strategy to explore interactions in the S1 subsite of proteases, with aromatic and substituted aromatic groups often showing promise.

  • The N-Cbz group is a critical pharmacophoric element, likely interacting with the S3 subsite, and its replacement can significantly impact potency.

  • The (S)-stereochemistry is fundamental for the correct presentation of substituents to the enzyme's active site.

  • Oxidation of the thiomorpholine sulfur offers a means to modulate polarity and introduce new hydrogen bonding interactions, but the optimal oxidation state is target-dependent.

Future research in this area should focus on the systematic exploration of a diverse range of amide substituents and a broader panel of biological targets. The synthesis and evaluation of libraries of these compounds, guided by the SAR principles outlined in this guide, will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Jain, A., & Sahu, S. K. (2024).
  • A novel series of 4-thiomorpholinophenyl-thiosemicarbazones (3a-p) was synthesized and characterized by spectroscopic techniques. The compounds were evaluated for inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
  • A series of 4-morpholinopyrrolopyrimidine derivatives were synthesized and evaluated as inhibitors of PI3Kalpha and mTOR, leading to the discovery of PI3Kalpha selective inhibitors (e.g., 9) and dual PI3Kalpha/mTOR kinase inhibitors (e.g., 46 and 48). (2010). PubMed.
  • Synthesis, biological evaluation and structure-activity relationships for a series of 2-substituted 4-methyl-8-(morpholine-4-sulfonyl)-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines are described. (2007). PubMed.
  • Myers, M. C., Shah, P. P., Beavers, M. P., Napper, A. D., Diamond, S. L., Smith, A. B., 3rd, & Huryn, D. M. (2008). Design, synthesis, and evaluation of inhibitors of cathepsin L: exploiting a unique thiocarbazate chemotype. Bioorganic & medicinal chemistry letters, 18(12), 3646–3651.
  • A series of 36 thiosemicarbazone analogues containing the thiochromanone molecular scaffold functionalized primarily at the C-6 position were prepared by chemical synthesis and evaluated as inhibitors of c
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews.
  • A group of 4-carboxyl quinoline derivatives possessing a methylsulfonyl COX-2 pharmacophore at the para position of the C-2 phenyl ring were designed and synthesized as selective COX-2 inhibitors. (2009). PubMed.
  • Thiazole derivatives 1–17 were investigated in order to screen their cholinesterase inhibition activity. (2018). Comptes Rendus Chimie.
  • Some amide derivatives of drugs containing a carboxyl group (Diclofenac¸ ketoprofen, oxaprozin, and naproxen) were prepared with one of the aniline derivatives. (2024). Advanced Journal of Chemistry, Section A.

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